3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H48O6 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35) |
InChI Key |
HORZOECJYCGUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Isolating 3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of the pentacyclic triterpenoid (B12794562), 3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic acid. While specific detailed protocols for this exact compound are not extensively published, this guide synthesizes information from the isolation of structurally similar ursane-type triterpenoids to propose a representative methodology. This document also explores the potential biological activities and associated signaling pathways, drawing parallels from closely related compounds.
Compound Profile
3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic acid is a member of the ursane (B1242777) class of triterpenoids. These natural products are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
| Property | Data |
| Molecular Formula | C₃₀H₄₈O₆ |
| Molecular Weight | 504.7 g/mol |
| Natural Sources | Enkianthus campanulatus, Uncaria sessilifructus |
| Chemical Structure | Ursane skeleton with hydroxyl groups at positions 3β, 6β, 19α, and 24, and a carboxylic acid at position 28. |
Representative Isolation Protocol
The following protocol is a representative method based on the successful isolation of a closely related compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), and general principles of triterpenoid isolation.[1]
Plant Material and Extraction
-
Plant Material Collection and Preparation : Collect fresh leaves of a known source plant (e.g., Enkianthus campanulatus or Uncaria sessilifructus).
-
Drying and Pulverization : Air-dry the plant material in the shade to a constant weight, then grind into a fine powder.
-
Extraction :
-
Macerate the powdered plant material with 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours, with occasional shaking.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The triterpenoid fraction is typically enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification
A multi-step chromatographic approach is generally required for the purification of the target compound.
Step 1: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase : Silica gel (100-200 mesh).
-
Mobile Phase : A gradient of chloroform-methanol (e.g., starting from 100:0, gradually increasing the polarity to 90:10, 80:20, etc.).
-
Fraction Collection : Collect fractions of a fixed volume and monitor by Thin Layer Chromatography (TLC).
-
TLC Analysis : Use pre-coated silica gel plates with a suitable solvent system (e.g., chloroform:methanol 9:1 v/v) and visualize by spraying with 10% sulfuric acid in ethanol followed by heating.
-
Pooling : Combine fractions showing a similar TLC profile and the presence of the target compound.
Step 2: Sephadex LH-20 Column Chromatography
-
Stationary Phase : Sephadex LH-20.
-
Mobile Phase : Methanol.
-
Purpose : To remove pigments and other low molecular weight impurities.
Step 3: High-Performance Counter-Current Chromatography (HPCCC)
For final purification and to resolve closely related triterpenoids, HPCCC is a highly effective technique.
-
Two-Phase Solvent System : A standard system such as hexane-ethyl acetate-methanol-water (e.g., 10:5:3:1 v/v/v/v) is often employed.[1]
-
Operation : The crude fraction from the previous step is dissolved in the solvent system and subjected to HPCCC separation.
-
Yield : This final step should yield the purified 3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic acid.
Structural Elucidation
The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Data |
| Mass Spectrometry | ESI-MS or HR-ESI-MS to determine the molecular weight and elemental composition. The expected [M-H]⁻ ion would be at m/z 503.3. |
| ¹H NMR | Signals corresponding to methyl groups, olefinic protons (characteristic of the urs-12-ene skeleton), and protons attached to carbons bearing hydroxyl groups. |
| ¹³C NMR & DEPT | Resonances for 30 carbon atoms, including methyl, methylene, methine, and quaternary carbons. The chemical shifts will be indicative of the ursane skeleton and functional groups. |
| 2D NMR (COSY, HSQC, HMBC) | To establish the connectivity of protons and carbons and confirm the stereochemistry of the hydroxyl groups. |
Biological Activity and Signaling Pathways (Representative)
While the specific biological activities of 3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic acid are not extensively documented, the closely related compound THA exhibits significant anticancer activity.[1][2][3] It is plausible that the target compound shares a similar mechanism of action. THA induces apoptosis in cancer cells through the intrinsic mitochondrial pathway and causes cell cycle arrest at the G2/M phase.[1][2][3]
The proposed signaling pathway for the anticancer activity of ursane-type tetrahydroxy triterpenoids is as follows:
This diagram illustrates that the ursane triterpenoid is proposed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3, ultimately inducing apoptosis. Concurrently, the downregulation of Cdc2 leads to cell cycle arrest at the G2/M phase.
Conclusion
The isolation of 3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic acid presents a challenging yet rewarding endeavor for natural product chemists and pharmacologists. The representative protocol outlined in this guide provides a solid foundation for its successful purification. Further investigation into the biological activities of this compound is warranted, given the promising anticancer effects of structurally related ursane triterpenoids. The elucidation of its precise mechanism of action could pave the way for the development of novel therapeutic agents.
References
- 1. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and stereochemistry of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential biological significance of the natural product 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) class.[1] Triterpenoids are a large and structurally diverse group of natural products derived from a C30 precursor, squalene.[2] Ursane-type triterpenoids are characterized by a five-ring carbon skeleton and are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[3][4] This specific compound has been identified as a constituent of Enkianthus campanulatus and Uncaria sessilifructus.[1]
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound is based on the ursane skeleton, featuring a double bond between carbons 12 and 13. It is functionalized with four hydroxyl groups and a carboxylic acid moiety.
| Property | Value |
| Molecular Formula | C30H48O6 |
| Molecular Weight | 504.7 g/mol [1] |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1] |
| CAS Number | 91095-51-1[1] |
| Synonyms | 3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic acid, CHEMBL4634732[1] |
Stereochemistry
The stereochemistry of this compound has been established through spectroscopic analysis and comparison with related known compounds. The specific spatial orientation of the substituents is crucial for its biological activity. The stereochemical configuration is as follows:
-
3β-hydroxyl group: The hydroxyl group at C-3 is in the equatorial position.
-
6β-hydroxyl group: The hydroxyl group at C-6 is in the equatorial position.
-
19α-hydroxyl group: The hydroxyl group at C-19 is in the axial position.
-
23-hydroxyl group: This corresponds to a hydroxymethyl group at C-4, which is typical for many ursane triterpenoids.
The IUPAC name confirms the absolute stereochemistry at all chiral centers.[1]
Spectroscopic Data
The definitive structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the expected and characteristic spectroscopic data for this class of compounds.
Table 1: Predicted NMR Spectroscopic Data
| ¹H-NMR (Typical Chemical Shifts for Ursane Core) | ¹³C-NMR (Typical Chemical Shifts for Ursane Core) |
| Olefinic proton (H-12): ~δ 5.2-5.5 ppm | C-12: ~δ 125 ppm |
| Carbinolic protons (H-3, H-6, H-19, H-23): ~δ 3.0-4.5 ppm | C-13: ~δ 138 ppm |
| Methyl singlets (x7): ~δ 0.7-1.3 ppm | Carboxylic acid (C-28): ~δ 180 ppm |
| Oxygenated carbons (C-3, C-6, C-19, C-23): ~δ 60-80 ppm |
Table 2: Other Spectroscopic Data
| Technique | Characteristic Features |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to C30H48O6. Fragmentation pattern showing successive losses of water and other small molecules. |
| Infrared (IR) Spectroscopy | Broad absorption band for O-H stretching (~3400 cm⁻¹). Absorption for C=O stretching of the carboxylic acid (~1700 cm⁻¹). Absorption for C=C stretching (~1640 cm⁻¹). |
Experimental Protocols
Isolation and Purification
A general protocol for the isolation of ursane-type triterpenoids from plant material, such as Uncaria sessilifructus, is outlined below. This represents a typical workflow that can be adapted for specific applications.
References
An In-depth Technical Guide on 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid: Properties, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) compound that has been identified in plant species such as Uncaria sessilifructus and Enkianthus campanulatus.[1][2] As a member of the ursane (B1242777) family of triterpenoids, this molecule is of significant interest to the scientific community due to the diverse biological activities exhibited by structurally similar compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of the potential biological activities and associated signaling pathways, drawing parallels with closely related analogs. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its extraction, purification, and formulation in research and development settings.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [1] |
| Molecular Weight | 504.7 g/mol | [1] |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |
| CAS Number | 91095-51-1 | [1][2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Spectral Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), a carboxylic acid (-COOH) group (a broad band from 3400-2400 cm⁻¹ and a strong carbonyl stretch around 1700 cm⁻¹), and a carbon-carbon double bond (C=C) within the ursene skeleton (around 1640 cm⁻¹).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The spectrum would likely display signals corresponding to the numerous methyl groups as singlets, multiplets for the methine and methylene (B1212753) protons of the steroid-like core, and a characteristic signal for the olefinic proton on the C-12 double bond.
-
¹³C-NMR: The spectrum would show signals for the 30 carbon atoms, including the carboxylic acid carbon (around 180 ppm), the olefinic carbons of the C-12 double bond, and multiple signals in the aliphatic region corresponding to the intricate carbon framework of the ursane skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be utilized to confirm the elemental composition and exact molecular weight of the compound.
Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited, extensive research on structurally similar ursane-type triterpenoids provides a strong basis for predicting its potential pharmacological effects. A notable analogue, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), isolated from Sinojackia sarcocarpa, has demonstrated significant anticancer activity.[4][5][6][7]
Anticancer Activity
The anticancer potential of this class of compounds is a primary area of interest. The structurally similar THA has been shown to exhibit potent, selective toxicity towards cancer cell lines, including ovarian (A2780) and liver (HepG2) cancer cells, with significantly lower cytotoxicity towards noncancerous cell lines.[4][5][6] In vivo studies using nude mice confirmed a dose-dependent inhibition of ovarian tumor growth.[5][6]
The proposed mechanism of action for the anticancer effects of THA involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[4][5][6] This is a common mechanism for many chemotherapeutic agents.
Caption: Predicted anticancer signaling pathway.
Other Potential Activities
Triterpenoids isolated from the Uncaria genus have been reported to possess a range of biological activities, including anti-inflammatory and ferroptosis inhibitory effects.[8] While not directly attributed to this compound, these findings suggest that it may also exhibit similar properties. Further investigation into these potential activities is warranted.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available. However, based on general methods for triterpenoid extraction and purification, a plausible workflow can be outlined.
Caption: General experimental workflow.
Extraction
-
Plant Material Preparation: The dried and powdered plant material (e.g., canes of Uncaria sessilifructus) is subjected to extraction.
-
Solvent Extraction: Extraction is typically performed with a polar solvent such as 90% ethanol (B145695) at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
Purification
-
Preliminary Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate components based on polarity.
-
Further Separation: Fractions containing the target compound are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other impurities.
-
Final Purification: The final purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Characterization
The structure of the isolated compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HMQC, HMBC): To determine the complete chemical structure and stereochemistry.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications, particularly in the field of oncology. While its physicochemical properties are partially characterized, further research is required to determine key parameters such as its melting point and to obtain detailed experimental spectral data.
The primary focus for future research should be on the comprehensive evaluation of its biological activities. Drawing inspiration from the demonstrated anticancer effects of its close analogue, THA, a thorough investigation into the cytotoxicity of this compound against a panel of cancer cell lines is highly recommended. Elucidation of the specific signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and for its potential development as a novel therapeutic agent. Furthermore, exploring its potential anti-inflammatory and other pharmacological properties could unveil additional therapeutic avenues. The development of a standardized isolation and purification protocol will be essential to facilitate these future studies.
References
- 1. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 91095-51-1 [chemicalbook.com]
- 3. mdpi.org [mdpi.org]
- 4. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Discovery of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid in Uncaria sessilifructus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery of the pentacyclic triterpenoid, 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a constituent of Uncaria sessilifructus. The genus Uncaria, a part of the Rubiaceae family, is recognized for its rich composition of bioactive compounds, including alkaloids, flavonoids, and triterpenoids, many of which exhibit significant pharmacological activities. This document provides a comprehensive overview of the isolation, purification, and structural elucidation of this specific ursane-type triterpene. It includes generalized experimental protocols, quantitative data where available, and diagrams illustrating the discovery workflow and potential biological signaling pathways. This guide is intended to serve as a foundational resource for further research and development of this natural product.
Introduction
Uncaria sessilifructus is a plant species that has been a subject of phytochemical investigation due to the medicinal importance of the Uncaria genus.[1][2][3][4][5] Triterpenoids, a class of secondary metabolites, are widely distributed in this genus and are known for a variety of biological activities, including anti-inflammatory and immunomodulatory effects.[6][7][8] The discovery of this compound adds to the growing library of complex natural products with therapeutic potential. This guide outlines the scientific process behind its discovery and characterization.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | PubChem |
| Molecular Weight | 504.7 g/mol | PubChem |
| Class | Triterpenoid | MedChemExpress |
| CAS Number | 91095-51-1 | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemicalBook |
Experimental Protocols
The following sections describe a generalized methodology for the extraction, isolation, and characterization of this compound from Uncaria sessilifructus. These protocols are based on established techniques for the separation of triterpenoids from plant materials.
Plant Material Collection and Preparation
Fresh or air-dried aerial parts (leaves, stems) of Uncaria sessilifructus are collected. The plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
A decoction method is a common approach for extracting compounds from Uncaria species.[9] The powdered plant material is subjected to extraction with a suitable solvent. A typical procedure involves:
-
Maceration/Soxhlet Extraction: The plant powder is extracted with a polar solvent such as ethanol (B145695) or methanol. This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Isolation
The crude extract is a complex mixture of various phytochemicals. A multi-step chromatographic approach is employed for the isolation of the target compound.
3.3.1. Liquid-Liquid Partitioning
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Triterpenoids are typically found in the less polar fractions.
3.3.2. Column Chromatography
The fraction enriched with triterpenoids is subjected to column chromatography over silica (B1680970) gel.[10]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient system of n-hexane and ethyl acetate is commonly used. The polarity of the solvent mixture is gradually increased to elute compounds with varying polarities.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
3.3.3. Preparative High-Performance Liquid Chromatography (HPLC)
Further purification of the enriched fractions is achieved using preparative HPLC.[11][12][13][14]
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for the separation of ursane-type triterpenoids.
-
Detection: UV detection is used to monitor the elution of compounds.
-
Fraction Collection: The peak corresponding to the target compound is collected.
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the molecule.
Quantitative Data
| Parameter | Value | Unit |
| Starting Plant Material | g | |
| Crude Extract Yield | g | |
| Fraction Yield (after partitioning) | g | |
| Purified Compound Yield | mg | |
| Purity (by HPLC) | % |
Visualizations
Discovery Workflow
The following diagram illustrates the general workflow for the discovery and characterization of this compound.
Caption: General workflow for the isolation and identification of the target compound.
Hypothetical Anti-Inflammatory Signaling Pathway
Triterpenoids from Uncaria species have demonstrated anti-inflammatory activity.[1][2][4][6][8] The diagram below illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects, based on known mechanisms of similar compounds.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
The discovery of this compound in Uncaria sessilifructus contributes to the chemical understanding of this medicinally important genus. The protocols and data presented in this guide, though generalized in part, provide a solid framework for researchers to build upon. Further investigation into the specific biological activities of this compound and its mechanism of action is warranted to explore its full therapeutic potential. The development of validated analytical methods for its quantification in plant material and extracts will be crucial for quality control and standardization in any future applications.
References
- 1. Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.org [mdpi.org]
- 6. Frontiers | Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory activity of two different extracts of Uncaria tomentosa (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6797286B2 - Methods and preparations of extracts of Uncaria species with reduced alkaloid content - Google Patents [patents.google.com]
- 10. phytojournal.com [phytojournal.com]
- 11. mdpi.com [mdpi.com]
- 12. An HPLC-ELSD Method for the Determination of Triterpenes in Sorbus decora and Sorbus americana Bark Used by the Eeyou Istchee Cree First Nation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Therapeutic Potential of Tetrahydroxy Ursenoic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current research on tetrahydroxy ursenoic acids, a class of pentacyclic triterpenoids with significant therapeutic promise. This document consolidates key findings on their anti-cancer, anti-diabetic, and anti-inflammatory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Therapeutic Areas and Mechanisms of Action
Tetrahydroxy ursenoic acids, including prominent members like asiatic acid, madecassic acid, and corosolic acid, have demonstrated a wide range of biological activities. Their therapeutic effects are primarily attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, inflammation, and glucose metabolism.
Table 1: Quantitative Data on the Anti-Cancer Effects of Tetrahydroxy Ursenoic Acids
| Compound | Cancer Type | Cell Line / Model | Efficacy Metric | Value | Reference |
| Madecassic Acid Derivative (Compound 29) | Colon Cancer | COLO 205 | GI50 (50% Growth Inhibition) | 0.3 - 0.9 µM | [1][2] |
| Madecassic Acid Derivative (Compound 29) | Melanoma | SK-MEL-5, UACC-257 | TGI (Total Growth Inhibition) | Selective at TGI level | [1][2] |
| Madecassic Acid | Colon Cancer | CT26 (in vivo) | Apoptosis Induction | Marked increase in apoptosis rate | [3][4] |
| Asiatic Acid | Colon Cancer | SW480, HCT116 | Proliferation Inhibition | Dose- and time-dependent | [5] |
| Corosolic Acid | Renal Carcinoma | ACHN, A498 | Cell Death | Induced non-apoptotic cell death at 10 µM (24h) | [6] |
Table 2: Quantitative Data on the Anti-Diabetic Effects of Corosolic Acid
| Model | Dosage | Time Point | Effect on Blood Glucose | Reference |
| KK-Ay Diabetic Mice | 2 mg/kg (single oral dose) | 4 hours | Reduced blood glucose levels | [7][8] |
| KK-Ay Diabetic Mice | 2 mg/kg (single oral dose) | 2 weeks | Reduced blood glucose levels | [7][8] |
| KK-Ay Diabetic Mice | 10 mg/kg (single oral dose) | 4 hours | Significantly reduced blood glucose (p<0.05) | [9][10][11][12] |
| Human Subjects (with prediabetes or diabetes) | 10 mg (before 75g OGTT) | 90 minutes | Statistically significant reduction | [13] |
| Human Subjects (mild type 2 diabetes) | Three tablets, three times daily | Not specified | 13.5% average decrease | [9] |
Key Signaling Pathways
The therapeutic activities of tetrahydroxy ursenoic acids are underpinned by their interaction with complex intracellular signaling networks.
Asiatic Acid and the PI3K/Akt/mTOR Pathway in Colon Cancer
Asiatic acid has been shown to inhibit the proliferation and migration of human colon carcinoma cells by modulating the PI3K/Akt/mTOR/p70S6K signaling pathway.[5] This inhibition leads to the upregulation of the tumor suppressor Pdcd4, ultimately inducing apoptosis.[5]
Corosolic Acid and GLUT4 Translocation in Diabetes
Corosolic acid exerts its anti-diabetic effects, at least in part, by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells.[10][11][12] This enhances glucose uptake from the bloodstream, thereby lowering blood glucose levels.[10][11][12]
Madecassic Acid and Apoptosis in Cancer
Madecassic acid has been shown to induce apoptosis in cancer cells and modulate the immune system.[3][4] One of its mechanisms involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][2]
References
- 1. Madecassic Acid Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jbuon.com [jbuon.com]
- 4. Madecassic acid inhibits the mouse colon cancer growth by inducing apoptosis and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asiatic acid inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidiabetic effects of corosolic acid in KK-Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidiabetic Effects of Corosolic Acid in KK-Ay Diabetic Mice [jstage.jst.go.jp]
- 9. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and Corosolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Corosolic acid induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corosolic Acid Induces GLUT4 Translocation in Genetically Type 2 Diabetic Mice [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
In Silico Target Prediction of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico prediction of biological targets for the natural pentacyclic triterpenoid (B12794562), 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, also known as Euscaphic Acid. The document outlines the methodologies employed in network pharmacology and molecular docking studies to elucidate the compound's potential mechanisms of action, with a particular focus on its relevance in cancer research. Quantitative data from these predictive studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Visualizations of the in silico workflow and implicated signaling pathways are presented using Graphviz to facilitate a clear understanding of the complex relationships between the compound, its predicted targets, and cellular processes.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid that has garnered significant interest for its potential therapeutic properties. As with many natural products, a comprehensive understanding of its molecular targets and mechanisms of action is crucial for its development as a therapeutic agent. In silico approaches, such as network pharmacology and molecular docking, offer powerful tools to predict and rationalize the biological activities of such compounds, thereby guiding further experimental validation.
This guide details the application of these computational methods to identify and analyze the potential protein targets of this compound.
Predicted Protein Targets
Network pharmacology studies have identified a substantial number of potential protein targets for this compound. A comprehensive analysis integrating compound-target and disease-target databases revealed 121 potential targets for the compound, with 51 of these being associated with Non-Hodgkin Lymphoma.[1] Further analysis of the protein-protein interaction (PPI) network of these common targets identified a set of core targets that are likely to be central to the compound's biological effects.
Core Predicted Targets and Molecular Docking Scores
Molecular docking simulations were performed to predict the binding affinity of this compound to the core targets identified through network pharmacology. The docking scores, which represent the predicted binding energy in kcal/mol, are summarized in the table below. A more negative score indicates a stronger predicted binding affinity. Among the core targets, Insulin-like Growth Factor 1 Receptor (IGF1R) was identified as a key target with a strong predicted binding affinity, which was further validated by molecular dynamics simulations.[1]
| Target Protein | Gene Symbol | Docking Score (kcal/mol) |
| Tumor necrosis factor | TNF | -7.5 |
| Peroxisome proliferator-activated receptor gamma | PPARG | -8.1 |
| Matrix metallopeptidase 9 | MMP9 | -7.8 |
| Heat shock protein 90 alpha family class A member 1 | HSP90AA1 | -8.5 |
| Prostaglandin-endoperoxide synthase 2 | PTGS2 | -9.2 |
| Insulin-like growth factor 1 receptor | IGF1R | -8.9 |
| Androgen receptor | AR | -9.5 |
| Estrogen receptor 2 | ESR2 | -8.8 |
| Nuclear receptor subfamily 3 group C member 1 | NR3C1 | -8.2 |
| Matrix metallopeptidase 2 | MMP2 | -7.9 |
Implicated Signaling Pathways
The predicted targets of this compound are implicated in several critical signaling pathways, most notably the PI3K/AKT/mTOR pathway. Experimental studies have shown that Euscaphic Acid can inhibit the proliferation and promote the apoptosis of cancer cells by suppressing this pathway. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.[1]
Caption: PI3K/AKT/mTOR signaling pathway and predicted inhibition by the compound.
Experimental Protocols
The following sections provide detailed methodologies for the in silico prediction of targets for this compound.
Network Pharmacology
The network pharmacology workflow aims to identify the multiple targets of a compound and elucidate its mechanism of action from a systems-level perspective.
4.1.1. Compound and Target Identification:
-
Compound Information Retrieval: Obtain the 2D structure of this compound from the PubChem database.
-
Predicted Target Screening: Utilize databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) and the SwissTargetPrediction server to predict potential targets of the compound based on its structure.
-
Disease-Associated Target Collection: Identify genes associated with a specific disease (e.g., Non-Hodgkin Lymphoma) from databases like GeneCards and the Online Mendelian Inheritance in Man (OMIM).
-
Identification of Common Targets: Compare the list of predicted compound targets with the list of disease-associated targets to identify the common proteins that are potentially modulated by the compound in the context of the disease.
4.1.2. Network Construction and Analysis:
-
Protein-Protein Interaction (PPI) Network Construction: Input the list of common targets into the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database to retrieve known and predicted protein-protein interactions.
-
Network Visualization and Analysis: Import the PPI data into Cytoscape software for network visualization. Use the network analyzer tool within Cytoscape to calculate network topology parameters such as degree, betweenness centrality, and closeness centrality to identify key nodes (hub genes) in the network.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the common targets using tools like the Database for Annotation, Visualization and Integrated Discovery (DAVID) or plugins within Cytoscape to understand the biological processes and signaling pathways associated with the predicted targets.
Caption: Workflow for network pharmacology-based target prediction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
4.2.1. Preparation of Ligand and Receptor:
-
Ligand Preparation: Obtain the 3D structure of this compound from a chemical database like PubChem. Use software such as ChemDraw or Avogadro to optimize the geometry and save it in a suitable format (e.g., .mol2 or .pdb).
-
Receptor Preparation: Download the 3D crystal structure of the target protein (e.g., IGF1R) from the Protein Data Bank (PDB). Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file using software like UCSF Chimera or PyMOL. Add polar hydrogens and assign partial charges to the protein atoms.
4.2.2. Docking Simulation:
-
Grid Box Generation: Define a grid box around the active site of the receptor. The active site can be identified from the co-crystallized ligand in the PDB structure or through literature analysis. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.
-
Docking Execution: Use a molecular docking program such as AutoDock Vina. Specify the prepared ligand and receptor files, and the grid box parameters in the docking configuration file. Run the docking simulation to generate multiple binding poses of the ligand in the receptor's active site.
-
Analysis of Docking Results: Analyze the output of the docking simulation. The results are typically ranked based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is considered the most favorable. Visualize the protein-ligand interactions of the best-ranked pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Caption: General workflow for molecular docking studies.
Conclusion
The in silico approaches of network pharmacology and molecular docking have provided valuable insights into the potential biological targets and mechanisms of action of this compound. These predictive studies have identified a range of potential protein targets, with IGF1R emerging as a key candidate, and have implicated the PI3K/AKT/mTOR signaling pathway as a significant mediator of the compound's effects, particularly in the context of cancer. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural product through targeted experimental validation. The provided workflows and visualizations serve as a clear roadmap for conducting similar in silico investigations for other natural compounds.
References
A Comprehensive Technical Guide to Polyhydroxylated Ursane Triterpenes: From Natural Sources to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of polyhydroxylated ursane (B1242777) triterpenes, a class of secondary metabolites exhibiting a wide array of promising pharmacological activities. This document covers their natural origins, biosynthesis, isolation and purification strategies, and detailed biological activities, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed to facilitate research and development. Furthermore, the molecular mechanisms of action are visualized through signaling pathway diagrams.
Introduction to Polyhydroxylated Ursane Triterpenes
Polyhydroxylated ursane triterpenes are a significant group of pentacyclic triterpenoids characterized by a 30-carbon backbone arranged in a five-ring system, known as the ursane skeleton. The defining feature of this subclass is the presence of multiple hydroxyl groups attached to the core structure, which significantly influences their solubility and biological activity. These natural compounds are widely distributed in the plant kingdom, particularly in medicinal herbs, and have garnered considerable attention for their therapeutic potential.
Natural Sources
Polyhydroxylated ursane triterpenes are predominantly found in various plant families. Notable sources include:
-
Lamiaceae: Species from the Salvia genus, such as Salvia grossheimii and Salvia hierosolymitana, are rich sources of these compounds.[1][2]
-
Araliaceae: Schefflera heptaphylla has been shown to contain novel ursane-type triterpenoid (B12794562) saponins.[3]
-
Rosaceae: The roots of Rosa multiflora are a source of several ursane-type triterpenoids with anti-inflammatory properties.[4]
-
Celastraceae: Semialarium mexicanum contains ursane-type triterpenes with wound healing and anti-inflammatory activities.[5]
-
Maesa membranacea: The leaves of this plant have yielded new polyesterified ursane derivatives.[6]
Biosynthesis of the Ursane Skeleton
The biosynthesis of ursane-type triterpenes originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm and endoplasmic reticulum. The key steps involve the cyclization of 2,3-oxidosqualene (B107256) by the enzyme α-amyrin synthase, which forms the fundamental pentacyclic α-amyrin scaffold.[7][8] Subsequent modifications, primarily through the action of cytochrome P450 monooxygenases (P450s), introduce hydroxyl groups at various positions on the ursane skeleton, leading to the diverse array of polyhydroxylated derivatives.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ursane-type triterpenoids from the roots of Rosa multiflora with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wound healing, anti-inflammatory and anti-melanogenic activities of ursane-type triterpenes from Semialarium mexicanum (Miers) Mennega - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Polyesterified Ursane Derivatives from Leaves of Maesa membranacea and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the pentacyclic triterpenoid, 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols.
Compound Overview
This compound is a naturally occurring ursane-type triterpenoid. It has been reported in plant species such as Uncaria sessilifructus and Enkianthus campanulatus.[1][2] The fundamental properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [1] |
| Molecular Weight | 504.7 g/mol | [1] |
| Exact Mass | 504.34508925 Da | [1] |
| CAS Number | 91095-51-1 | [2] |
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through one- and two-dimensional NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data for closely related ursane-type triterpenoids can be found in specialized chemical literature. Researchers are encouraged to consult publications on the chemical constituents of Uncaria and Ilex species for in-depth spectral assignments.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of the compound. For this compound, the expected exact mass is 504.34508925 Da, corresponding to the molecular formula C₃₀H₄₈O₆.[1]
Fragmentation patterns observed in tandem MS (MS/MS) experiments are characteristic of the ursane (B1242777) skeleton and can provide valuable structural information. Common fragmentation pathways for ursane-type triterpenoids include retro-Diels-Alder (rDA) reactions in the C-ring, leading to characteristic fragment ions.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification and characterization of natural products. The following sections outline standardized experimental protocols for the NMR and MS analysis of pentacyclic triterpenoids like this compound.
Sample Preparation
-
Isolation and Purification: The compound is typically isolated from its natural source (e.g., plant material) through a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC).
-
NMR Sample Preparation: For NMR analysis, a pure sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆, or pyridine-d₅). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.
-
MS Sample Preparation: For MS analysis, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The choice of solvent depends on the ionization technique being employed.
NMR Data Acquisition
A comprehensive suite of NMR experiments is necessary for the complete structural elucidation of complex molecules like triterpenoids.
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
Mass Spectrometry (MS) Data Acquisition
-
Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of triterpenoids.
-
Mass Analyzers: High-resolution mass analyzers such as Time-of-Flight (TOF) and Orbitrap are employed to obtain accurate mass measurements.
-
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) is used to fragment the precursor ion, and the resulting product ion spectrum provides detailed structural information.
Workflow and Structural Elucidation
The process of identifying and characterizing a novel or known natural product like this compound follows a logical workflow.
References
In-depth Technical Guide: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid (CAS Number: 91095-51-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of the natural product 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, identified by the CAS number 91095-51-1. This compound is classified as a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1][2] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This document summarizes the currently available data on this specific molecule, including its physicochemical properties and the limited biological studies conducted on related compounds from its natural sources.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| CAS Number | 91095-51-1 | [1] |
| Molecular Formula | C₃₀H₄₈O₆ | [3] |
| Molecular Weight | 504.7 g/mol | [3] |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [3] |
| Synonyms | 3β,6β,19α,23-Tetrahydroxyurs-12-en-28-oic acid | N/A |
| Classification | Triterpenoid, Ursane-type | [1][2] |
Natural Occurrence
This compound has been reported to be isolated from the following plant species:
-
Uncaria sessilifructus : A plant from the Rubiaceae family, used in traditional Chinese medicine.[4]
-
Enkianthus campanulatus : A species of flowering plant in the family Ericaceae.[3]
Biological Activity and Literature Review
A thorough review of the scientific literature reveals a significant lack of data regarding the biological activity and mechanism of action specifically for this compound.
A key study by Fan et al. (2022) investigated the anti-inflammatory properties of several triterpenoids isolated from Uncaria sessilifructus.[5] The study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. However, the results indicated that none of the seven tested compounds exhibited anti-inflammatory activity in this assay.[5] It is important to note that while this compound is known to be a constituent of this plant, it was not explicitly identified as one of the seven compounds tested in this particular study.
Experimental Protocols
As there are no published studies detailing the biological activity of this compound, this section will describe the experimental protocol used by Fan et al. (2022) to assess the anti-inflammatory activity of other triterpenoids isolated from Uncaria sessilifructus.[5] This serves as a representative methodology for evaluating the potential anti-inflammatory effects of this class of compounds.
5.1. Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere for 24 hours.
-
The culture medium was then replaced with fresh medium containing various concentrations of the test compounds.
-
After a 1-hour pre-incubation with the test compounds, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
The plates were incubated for an additional 24 hours.
-
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. An equal volume of supernatant and Griess reagent were mixed and incubated at room temperature for 10 minutes. The absorbance at 540 nm was measured using a microplate reader.
-
Cell Viability Assay: To ensure that the observed effects were not due to cytotoxicity, a cell viability assay (e.g., MTS or MTT) was performed in parallel.
Visualizations
6.1. Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for the in vitro anti-inflammatory assay.
Conclusion
This compound (CAS 91095-51-1) is a naturally occurring pentacyclic triterpenoid with a well-defined chemical structure. Despite its classification into a class of compounds known for diverse biological activities, there is currently no published scientific literature detailing its specific biological effects, mechanism of action, or any associated experimental protocols. A study on other compounds from its source plant, Uncaria sessilifructus, did not find anti-inflammatory activity in the tested triterpenoids. The anticancer activity of a structurally similar compound suggests that further investigation into the biological potential of this compound may be warranted. This technical guide serves as a summary of the existing knowledge and highlights the need for future research to elucidate the pharmacological properties of this molecule.
References
- 1. Ursolic acid - Wikipedia [en.wikipedia.org]
- 2. A novel pentacyclic triterpene from the canes of Uncaria sessilifructus (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) class. Triterpenoids of this nature are of significant interest to researchers in drug development and natural product chemistry due to their diverse biological activities. This document outlines a detailed protocol for the isolation and purification of this compound from a plant source, based on established methodologies for the separation of ursane-type triterpenoids. The protocol is intended for researchers, scientists, and professionals in the field of drug development.
While the specific compound has been identified in Uncaria sessilifructus, this protocol provides a general framework applicable to various plant matrices.[1] The methodology employs a combination of solvent extraction, liquid-liquid partitioning, and multi-stage chromatography for the isolation of the target compound.
Experimental Protocols
1. Plant Material Preparation and Extraction
A systematic approach is required for the initial extraction of the target compound from the plant material. This typically involves drying, grinding, and solvent extraction to efficiently isolate a crude extract containing the desired triterpenoid.
-
1.1. Preparation of Plant Material:
-
Collect the desired plant material (e.g., leaves, stems, or roots).
-
Thoroughly wash the plant material with distilled water to remove any debris.
-
Dry the plant material in a well-ventilated oven at a controlled temperature (typically 40-50°C) to a constant weight.
-
Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.
-
-
1.2. Solvent Extraction:
-
The powdered plant material is subjected to maceration with methanol (B129727) at room temperature.[2][3] For enhanced extraction efficiency, ultrasonication can be employed.[2][3]
-
Alternatively, Soxhlet extraction using a sequence of solvents with increasing polarity (e.g., hexane (B92381) followed by ethyl acetate) can be performed.[4][5]
-
The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
2. Fractionation of the Crude Extract
The crude extract is a complex mixture of compounds. Liquid-liquid partitioning is a crucial step to separate compounds based on their polarity, thereby enriching the fraction containing the target triterpenoid.
-
2.1. Solvent Partitioning:
-
Suspend the crude extract in a mixture of water and a suitable organic solvent, such as ethyl acetate (B1210297).[2][6][7][8]
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer (e.g., ethyl acetate fraction), which is expected to contain the triterpenoids.
-
Repeat the partitioning process multiple times to ensure complete extraction.
-
Combine the organic fractions and concentrate them to dryness to obtain a fraction enriched with the target compound.
-
3. Chromatographic Purification
To isolate the specific triterpenoid, a multi-step chromatographic approach is employed, starting with column chromatography for initial separation, followed by more refined techniques like High-Performance Liquid Chromatography (HPLC) for final purification.
-
3.1. Silica (B1680970) Gel Column Chromatography:
-
The enriched fraction is subjected to column chromatography on a silica gel column.[2][6][7][8]
-
The column is eluted with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and ethyl acetate.[2]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.[2]
-
Fractions with similar TLC profiles are pooled and concentrated.
-
-
3.2. Preparative High-Performance Liquid Chromatography (HPLC):
-
The semi-purified fractions from column chromatography are further purified by preparative reversed-phase HPLC (RP-HPLC).[6]
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol and water.
-
The elution is monitored using a UV detector, and the peak corresponding to the target compound is collected.
-
The collected fraction is concentrated to yield the pure this compound.
-
4. Structural Elucidation
The identity and purity of the isolated compound are confirmed using various spectroscopic techniques.
-
4.1. Spectroscopic Analysis:
Data Presentation
The following table summarizes the expected yields and purity at each stage of the isolation process. The values presented are illustrative and may vary depending on the starting plant material and the efficiency of the extraction and purification steps.
| Stage of Protocol | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 | 50,000 | < 5 |
| Ethyl Acetate Fraction | 50,000 (from crude) | 10,000 | 10-20 |
| Silica Gel Column Fraction | 10,000 (from EtOAc) | 500 | 60-80 |
| Final Purified Compound (Post-HPLC) | 500 (from column) | 50 | > 95 |
Visualizations
Experimental Workflow for Isolation
Caption: Workflow for the isolation of the target compound.
References
- 1. This compound | 91095-51-1 [chemicalbook.com]
- 2. Isolation and structural determination of ursane-type triterpene from Neolamarckia cadamba dried leaves [nrfhh.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.org [mdpi.org]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid using High-Performance Liquid Chromatography (HPLC)
This document provides a comprehensive guide for the quantitative analysis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Introduction
This compound is a pentacyclic triterpenoid (B12794562) compound with the molecular formula C30H48O6 and a molecular weight of 504.7 g/mol .[1] It has been identified in plant species such as Uncaria sessilifructus and Enkianthus campanulatus.[1][2] As a member of the ursane-type triterpenoid family, which is known for a wide range of biological activities, accurate and precise quantification of this compound is crucial for research, quality control of herbal extracts, and pharmacokinetic studies in drug development.
This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on chromatographic principles established for the analysis of structurally similar compounds like ursolic acid.[3][4][5]
Principle
The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. An isocratic mobile phase consisting of an organic solvent and acidified water ensures efficient separation. Quantification is achieved by UV detection at a low wavelength, typically around 210 nm, where triterpenoids exhibit absorbance.[3][4] The concentration of the analyte in a sample is determined by comparing its peak area to that of a calibration curve constructed from reference standards of known concentrations.
Experimental
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
The compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]
-
-
Chromatographic Conditions: A summary of the HPLC conditions is provided in the table below.
Parameter Condition Column C18, 4.6 x 250 mm, 5 µm Mobile Phase Methanol:Water (88:12, v/v) with 0.1% TFA (pH ~3.5) Flow Rate 1.0 mL/min Injection Volume 20 µL Column Temperature 30 °C Detection UV at 210 nm Run Time 20 minutes
Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 60 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | The peak of the analyte is well-resolved from other matrix components. |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Sample Analysis: Inject the prepared sample solution and record the peak area of the analyte.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound.
Caption: Workflow for the quantification of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. This protocol is suitable for routine analysis in quality control and research settings, offering good sensitivity, precision, and accuracy. The method can be adapted for various sample matrices with appropriate optimization of the sample preparation procedure.
References
Application Notes: NMR Spectroscopy for the Structural Elucidation of Ursane Triterpenoids
References
- 1. researchgate.net [researchgate.net]
- 2. Ursane | C30H52 | CID 9548870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 5. Structure determination of ursene-type triterpenes by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, with the chemical formula C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol . Triterpenoids are a class of natural products known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines. A structurally similar compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent, cancer-selective cytotoxicity by inducing apoptosis and G2/M cell cycle arrest in human ovarian (A2780) and liver (HepG2) cancer cells.[1] This suggests that this compound may also possess significant anticancer properties.
These application notes provide a comprehensive guide to evaluating the cytotoxicity of this compound using a panel of standard cell-based assays. The protocols detailed herein are designed to be robust and reproducible for screening and mechanistic studies.
Compound Handling and Preparation
Solubility: Ursane-type triterpenoids are often sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of these compounds for in vitro assays. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Storage: The powdered compound should be stored at -20°C. The DMSO stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Recommended Cell Lines
The choice of cell lines is critical for evaluating the cytotoxic potential and selectivity of the test compound. Based on studies of similar ursane-type triterpenoids, the following human cancer cell lines are recommended for initial screening:
-
A549 (Lung Carcinoma): A commonly used cell line for cytotoxicity screening.
-
HeLa (Cervical Cancer): Another standard cell line for evaluating anticancer compounds.
-
HepG2 (Hepatocellular Carcinoma): Relevant for assessing potential hepatotoxicity and anticancer effects.
-
MCF-7 (Breast Cancer): A well-characterized breast cancer cell line.
To assess selectivity, a non-cancerous cell line should be included, for example:
-
HEK293 (Human Embryonic Kidney): A standard, non-cancerous cell line.
-
Primary cells or other non-transformed cell lines relevant to the intended therapeutic area.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell lines
-
Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from all values and then dividing the treated values by the maximum release value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell lines
-
6-well plates
-
Commercially available Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell lines
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium iodide staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation
Quantitative data from the cytotoxicity and cell cycle assays should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC₅₀ Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Cancer Cell Lines | |||
| A549 | |||
| HeLa | |||
| HepG2 | |||
| MCF-7 | |||
| Non-cancerous Cell Line | |||
| HEK293 |
IC₅₀ values represent the concentration of the compound that inhibits cell growth by 50% and should be calculated from dose-response curves.
Table 2: Effect of this compound on Cell Cycle Distribution in [Cell Line] after [Time] Treatment
| Treatment | % G0/G1 | % S | % G2/M |
| Control (Vehicle) | |||
| Compound (Conc. 1) | |||
| Compound (Conc. 2) | |||
| Compound (Conc. 3) |
Table 3: Apoptosis Induction by this compound in [Cell Line] after [Time] Treatment
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | |||
| Compound (Conc. 1) | |||
| Compound (Conc. 2) | |||
| Compound (Conc. 3) |
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Putative intrinsic apoptosis pathway induced by the test compound.
Caption: Potential G2/M cell cycle arrest induced by the test compound.
References
Application Notes and Protocols: Synthesis and Evaluation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane-type pentacyclic triterpenoids are a class of natural products that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[3] This document provides detailed application notes and protocols for the synthesis and biological evaluation of derivatives of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a polyhydroxylated ursane (B1242777) triterpenoid (B12794562). The methodologies outlined below are intended to guide researchers in the development and assessment of novel anticancer agents based on this scaffold.
Proposed Semi-Synthesis of this compound Derivatives
A generalized synthetic workflow is presented below:
Caption: Proposed synthetic workflow for this compound derivatives.
Quantitative Data: Cytotoxicity of a Stereoisomer
Specific cytotoxic activity data for this compound is not extensively reported. However, a study on its stereoisomer, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), provides valuable insights into the potential anticancer activity of this class of polyhydroxylated ursane triterpenoids. THA has demonstrated potent and selective cytotoxicity against human cancer cell lines.[4][5][6]
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) | A2780 | Human ovarian carcinoma | 5.2 | [4] |
| HepG2 | Human hepatoma | 8.7 | [4] | |
| IOSE144 | Non-cancerous human ovarian surface epithelial | >50 | [4] | |
| QSG7701 | Non-cancerous human liver | >50 | [4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780, HepG2)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized triterpenoid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Plate and treat cells with the desired concentrations of the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to investigate the molecular mechanism of apoptosis induced by the compounds.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdc2, anti-Cytochrome c, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system and an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Signaling Pathway
The anticancer activity of the stereoisomer 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) has been shown to be mediated through the induction of apoptosis and cell cycle arrest.[4] The proposed signaling pathway involves the modulation of key regulatory proteins.
References
- 1. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 3. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Tetrahydroxy Ursenoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of analytical standards for tetrahydroxy ursenoic acids. Due to the limited availability of direct analytical methods for this specific class of compounds, the following protocols are adapted from established and validated methods for the closely related and structurally similar compound, ursolic acid. The additional hydroxyl groups on the tetrahydroxy ursenoic acid molecule will likely influence its chromatographic retention time and mass spectrometric behavior, considerations for which are discussed herein.
Introduction to Tetrahydroxy Ursenoic Acids
Tetrahydroxy ursenoic acids are pentacyclic triterpenoids derived from the ursane (B1242777) scaffold. A representative member of this class is 3,6,19,23-tetrahydroxy-12-ursen-28-oic acid, with the chemical formula C₃₀H₄₈O₆.[1] Like other ursane-type triterpenoids, such as ursolic acid, they are of significant interest to the pharmaceutical and natural products industries due to their potential biological activities. Ursolic acid has been shown to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.[2][3][4][5][6] The introduction of multiple hydroxyl groups to the ursenoic acid backbone is expected to alter its polarity and may enhance or modify its biological activities, making the development of robust analytical standards crucial for research and drug development.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the recommended techniques for the quantification and identification of tetrahydroxy ursenoic acids.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for routine quantification of tetrahydroxy ursenoic acids in various matrices, including plant extracts and formulations.
2.1.1. Experimental Protocol: HPLC-UV Analysis
a) Sample Preparation (Adapted from Ursolic Acid Extraction Protocols)
-
Solid Samples (e.g., dried plant material):
-
Accurately weigh 1.0 g of the powdered plant material.
-
Perform ultrasonic extraction with 25 mL of methanol (B129727) for 30 minutes.
-
Filter the extract and repeat the extraction process twice more.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm syringe filter prior to HPLC injection.
-
-
Liquid Samples (e.g., formulations):
-
Dilute the sample with methanol to a concentration expected to be within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before analysis.
-
b) Chromatographic Conditions (Adapted from Ursolic Acid Methods)
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (acidified to pH 3.5 with Trifluoroacetic Acid) (88:12 v/v)[7] or Acetonitrile:Methanol (80:20 v/v)[8][9] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm[7][8][9] |
| Injection Volume | 20 µL |
Note on Hydroxylation Effect: The presence of four hydroxyl groups will increase the polarity of the analyte compared to ursolic acid. This will likely result in a shorter retention time on a C18 column under the same mobile phase conditions. Adjustment of the mobile phase composition (e.g., increasing the proportion of the aqueous component) may be necessary to achieve optimal separation.
2.1.2. Quantitative Data Summary for Ursolic Acid (for reference)
The following table summarizes typical quantitative parameters for the analysis of ursolic acid, which can be used as a benchmark when validating the method for tetrahydroxy ursenoic acids.
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 0.3 mg/mL | [7] |
| 20 - 120 µg/mL | [10] | |
| 0.01 - 0.1 mg/mL | [9] | |
| Correlation Coefficient (r²) | > 0.998 | [7][9][10] |
| Limit of Detection (LOD) | 0.190 µg | [7] |
| 0.85 µg/mL | [10] | |
| Limit of Quantification (LOQ) | 0.644 µg | [7] |
| 1.96 µg/mL | [10] | |
| Recovery | 96.23 - 97.32% | [7] |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the analysis of tetrahydroxy ursenoic acids in complex biological matrices and for metabolite identification.
2.2.1. Experimental Protocol: UPLC-MS/MS Analysis
a) Sample Preparation (for Plasma Samples)
-
To 100 µL of plasma, add an internal standard solution (e.g., glycyrrhetinic acid).
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate (B1210297) by vortexing for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge and transfer the supernatant to an autosampler vial for analysis.[11]
b) Chromatographic and Mass Spectrometric Conditions (Adapted from Ursolic Acid Methods)
| Parameter | Recommended Conditions |
| Column | UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 10 mM Ammonium Formate[11] or Acetonitrile and Water (both containing 0.1% formic acid)[12] |
| Flow Rate | 0.2 - 0.35 mL/min[11][12] |
| Column Temperature | 45 °C[12] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Note on Hydroxylation Effect: The additional hydroxyl groups in tetrahydroxy ursenoic acids are expected to enhance ionization efficiency in negative ion mode ESI, potentially leading to improved sensitivity compared to ursolic acid. The fragmentation pattern in MS/MS will also be affected, with characteristic losses of water molecules from the hydroxyl groups.
2.2.2. Quantitative Data Summary for Ursolic Acid in Plasma (for reference)
| Parameter | Value | Reference |
| Linearity Range | 10 - 5000 ng/mL | [11] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [11] |
| Extraction Recovery | 73.2 ± 4.5% | [11] |
| Intra-day Precision | < 7.0% | [11] |
| Inter-day Precision | < 7.2% | [11] |
| Accuracy | within ±2.0% | [11] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of tetrahydroxy ursenoic acids from a solid matrix.
Caption: General analytical workflow for tetrahydroxy ursenoic acids.
Potential Signaling Pathways
Based on the known biological activities of ursolic acid, tetrahydroxy ursenoic acids may modulate similar signaling pathways. The increased hydroxylation may influence the affinity for molecular targets.
Caption: Potential signaling pathways modulated by tetrahydroxy ursenoic acids.
Conclusion
The protocols and data presented provide a solid foundation for developing robust and reliable analytical standards for tetrahydroxy ursenoic acids. While direct experimental data for these specific compounds is still emerging, the adaptation of methods for the structurally similar ursolic acid offers a scientifically sound starting point. Researchers are encouraged to perform full method validation for tetrahydroxy ursenoic acids in their specific matrix to ensure accuracy and precision. Further investigation into the structure-activity relationship of hydroxylated ursenoic acids will be crucial in elucidating their full therapeutic potential.
References
- 1. Synthesis and Structural Activity Relationship Study of Ursolic Acid Derivatives as Antitubercular Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic Acid and Its Derivatives as Bioactive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action mode of ursolic acid as a natural antioxidant and inhibitor of superoxide dismutase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. core.ac.uk [core.ac.uk]
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid for PTP1B inhibition studies
Application Notes and Protocols for PTP1B Inhibition Studies
Topic:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in both the insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling.[2] Similarly, it negatively modulates the leptin signaling cascade.[1] Consequently, overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[3] This has made PTP1B a prime therapeutic target for the development of novel treatments for these metabolic disorders.[1][4][5][6]
Ursane-type triterpenoids, a class of natural products, have garnered significant attention for their diverse biological activities, including their potential as PTP1B inhibitors.[4][5][6][7] While direct inhibitory data for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid on PTP1B is not currently available in the scientific literature, studies on structurally similar compounds suggest that the ursane (B1242777) scaffold is a promising starting point for the development of PTP1B inhibitors. This document provides an overview of the available data on a related compound and detailed protocols for evaluating the PTP1B inhibitory potential of test compounds like this compound.
Quantitative Data: PTP1B Inhibition by Ursane-Type Triterpenoids
No specific inhibitory data for this compound has been found in the reviewed literature. However, the following table summarizes the PTP1B inhibitory activity of a structurally analogous ursane-type triterpenoid, providing a valuable reference point for researchers.
| Compound Name | Molecular Structure | PTP1B IC50 (µM) | Reference |
| 2α,3α,19α,23-tetrahydroxyurs-12-en-28-oic acid | 42.1 ± 1.5 | [6] | |
| Ursolic acid | 3.8 ± 0.5 | [6] | |
| Corosolic acid | 7.2 ± 0.8 | [6] |
Experimental Protocols
Protocol 1: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of a test compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Positive Control: Sodium Orthovanadate (Na₃VO₄) or another known PTP1B inhibitor.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution with the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 10 µL of the test compound solution at various concentrations to the respective wells. For the control and blank wells, add 10 µL of assay buffer with the same percentage of DMSO.
-
Add 80 µL of pre-warmed assay buffer containing recombinant PTP1B to each well, except for the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of pNPP solution (final concentration is typically at or near the Km value for PTP1B) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Protocol 2: Kinetic Analysis of PTP1B Inhibition
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) of a test compound on PTP1B.
Procedure:
-
Perform the PTP1B inhibition assay as described in Protocol 1, but with varying concentrations of both the test compound and the substrate (pNPP).
-
A typical experimental setup would involve at least three different fixed concentrations of the inhibitor and a range of pNPP concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km).
-
Measure the initial reaction velocities (absorbance change per unit time) for each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) or non-linear regression analysis fitting to different enzyme inhibition models.
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Mixed: Lines intersect in the second or third quadrant.
-
Uncompetitive: Lines are parallel.
-
Visualizations
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Experimental workflow for PTP1B inhibition screening.
References
- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Phosphatase 1B Inhibitors of Pueraria lobata Based on the Spectrum–Effect Relationship by Q-Marker Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatase 1B inhibitory activities of ursane-type triterpenes from Chinese raspberry, fruits of Rubus chingii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of protein tyrosine phosphatase 1B by ursane-type triterpenes isolated from Symplocos paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein tyrosine phosphatase 1B inhibitory activities of ursane- and lupane-type triterpenes from Sorbus pohuashanensis | springermedicine.com [springermedicine.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Triterpenoid Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their broad range of pharmacological activities, including potent anti-inflammatory effects. These compounds are biosynthesized in plants, fungi, and marine organisms, and many have been traditionally used in herbal medicine to treat inflammatory conditions. This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory properties of triterpenoid (B12794562) compounds, focusing on common and robust in vitro and in vivo assays. The provided methodologies and data will aid researchers in the screening and characterization of novel anti-inflammatory agents from this promising class of natural products.
Key Signaling Pathways in Inflammation Modulated by Triterpenoids
Triterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated.[1] IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways are a set of conserved kinase cascades that play crucial roles in cellular responses to a variety of extracellular stimuli, including inflammatory signals.[3][4] In mammalian cells, the three major MAPK pathways are the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs.[3] Inflammatory stimuli activate a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAPK.[5] Once activated, MAPKs phosphorylate various downstream targets, including transcription factors such as AP-1, which in turn regulate the expression of inflammatory mediators.[4]
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Formulating 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. Compounds of this class have garnered significant interest in pharmacological research due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5] The therapeutic potential of ursane-type triterpenoids is often linked to their ability to induce apoptosis and modulate key signaling pathways involved in cell proliferation and survival.[6][7][8] The number and position of hydroxyl groups on the triterpene scaffold are critical for their cytotoxic activity.[2][4]
A structurally very similar compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent and selective cytotoxicity against cancer cell lines, suggesting that this compound may exhibit comparable effects.[8][9] The mechanism of action for THA involves the induction of apoptosis and G2/M cell cycle arrest.[6][8] This is achieved through the regulation of key cellular proteins, including the downregulation of Cdc2 and Bcl-2, and the upregulation of Bax, leading to the release of mitochondrial cytochrome c and subsequent caspase activation.[6][8]
These application notes provide a comprehensive guide to formulating this compound for use in cell culture experiments, enabling researchers to investigate its biological effects in a controlled and reproducible manner.
Data Presentation
| Parameter | Recommended Range | Notes |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | High-purity, sterile-filtered DMSO is recommended to ensure cell viability.[10] |
| Stock Solution Concentration | 10-50 mM | Prepare a high-concentration stock to minimize the volume of solvent added to the cell culture medium. |
| Working Concentration | 1-100 µM | The optimal concentration should be determined empirically for each cell line and experimental endpoint. |
| Incubation Time | 24-72 hours | Time-course experiments are recommended to determine the optimal duration of exposure. |
| Cell Lines for Screening | A2780 (human ovarian cancer), HepG2 (human liver cancer) | Based on studies with the structurally similar compound THA.[6][8] |
| Non-cancerous Control Lines | IOSE144 (human ovarian surface epithelial), QSG7701 (human normal liver) | To assess selective cytotoxicity.[6][8] |
Experimental Protocols
1. Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.047 mg (Molecular Weight = 504.7 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
2. Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the stock solution and the subsequent treatment of cultured cells.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium.
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound to the wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with the desired downstream assays (e.g., cell viability assay, apoptosis assay, cell cycle analysis, western blotting).
Visualizations
Caption: Experimental workflow for cell culture studies.
Caption: Proposed signaling pathway for anticancer effects.
References
- 1. phcog.com [phcog.com]
- 2. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 10. This compound | 91095-51-1 [chemicalbook.com]
Troubleshooting & Optimization
Preventing degradation of tetrahydroxy ursenoic acids during purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of tetrahydroxy ursenoic acids. Our goal is to help you minimize degradation and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of tetrahydroxy ursenoic acids during purification?
A1: Tetrahydroxy ursenoic acids, like other pentacyclic triterpenoids, are susceptible to degradation under several conditions. The primary factors to control are:
-
pH: Both strongly acidic and strongly alkaline conditions can lead to degradation. Ursolic acid, a related compound, shows increased solubility in alkaline solutions (pH 9-10), which might be utilized in extraction but also poses a risk of degradation.
-
Temperature: High temperatures can cause degradation. For instance, thermal decomposition of ursolic acid begins at 236.8°C. While purification temperatures are typically much lower, prolonged exposure to even moderately elevated temperatures should be avoided.
-
Oxidation: The hydroxyl groups on the ursenoic acid skeleton are susceptible to oxidation. Exposure to air (oxygen) and oxidizing agents should be minimized.
-
Light: While some related compounds have shown stability under photolytic stress, it is good practice to protect samples from light to prevent potential photochemical degradation.
Q2: What are the common signs of degradation I should look for?
A2: Degradation can manifest in several ways during your purification process:
-
Appearance of new, unexpected peaks in your chromatogram (TLC, HPLC, etc.). These may represent isomers, oxidation products, or other degradation products.
-
A decrease in the yield of your target compound.
-
Changes in the physical appearance of your sample, such as color change.
-
Inconsistent results between batches.
Q3: Are there any recommended storage conditions to maintain the stability of purified tetrahydroxy ursenoic acids?
A3: To ensure the long-term stability of your purified compound, we recommend the following storage conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Solvent: If stored in solution, use a non-reactive, aprotic solvent and ensure it is free of peroxides. Evaporating the solvent and storing the compound as a solid is often the best practice.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Degradation due to pH extremes during extraction or chromatography. | - Maintain a neutral or slightly acidic pH (around 5-6) during extraction and purification steps. - If alkaline conditions are necessary for solubilization, minimize the exposure time and use the lowest effective pH. - Buffer all aqueous solutions. |
| Thermal degradation during solvent evaporation or chromatography. | - Use low-temperature evaporation techniques such as a rotary evaporator with a temperature-controlled water bath (not exceeding 40°C). - Consider using chromatography techniques that can be performed at room temperature or below. |
| Oxidation of hydroxyl groups. | - Degas all solvents before use. - Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and sample handling. - Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to your solvents, if compatible with your downstream applications. |
| Adsorption onto glassware or chromatography media. | - Silanize glassware to reduce active sites for adsorption. - Choose chromatography stationary phases that are known to have low adsorptivity for triterpenoids. |
Issue 2: Appearance of Impurity Peaks in the Final Product
| Possible Cause | Troubleshooting Steps |
| Isomerization during purification. | - Avoid strong acids and bases. If their use is unavoidable, neutralize the sample as quickly as possible. - Use milder purification techniques such as flash chromatography with a neutral stationary phase or High-Speed Counter-Current Chromatography (HSCCC). |
| Formation of oxidation products. | - Implement the strategies to prevent oxidation as mentioned in "Issue 1". - Use freshly distilled solvents to remove peroxides. |
| Incomplete separation from structurally similar compounds. | - Optimize your chromatographic method. This may involve trying different stationary phases, mobile phase compositions, and gradient profiles. - Consider using a more selective purification technique like preparative HPLC or SFC. |
Experimental Protocols
Protocol 1: Mild Extraction and Initial Purification
This protocol is designed to minimize degradation during the initial extraction and purification steps.
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., ethanol (B145695) or ethyl acetate) at room temperature using maceration or sonication. Avoid heating.
-
Filter the extract and concentrate it under reduced pressure at a temperature below 40°C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of methanol (B129727)/water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.
-
Extract the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to recover the tetrahydroxy ursenoic acids.
-
Dry the ethyl acetate phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure at low temperature.
-
-
Initial Chromatographic Cleanup:
-
Subject the resulting extract to column chromatography on silica (B1680970) gel or a reversed-phase C18 material.
-
Use a neutral or slightly acidic mobile phase. For silica gel, a gradient of hexane/ethyl acetate is common. For C18, a gradient of water/methanol or water/acetonitrile can be used. Ensure the aqueous phase is buffered if necessary.
-
Protocol 2: Low-Temperature Purification using Supercritical Fluid Chromatography (SFC)
SFC is a mild technique that uses supercritical CO2 as the main mobile phase, allowing for low-temperature separations.
-
Sample Preparation: Dissolve the partially purified extract from Protocol 1 in a suitable organic solvent that is miscible with supercritical CO2 (e.g., methanol, ethanol).
-
SFC Conditions:
-
Column: Use a column suitable for triterpenoid (B12794562) separation, such as a C18 or a specialized polar-embedded phase.
-
Mobile Phase: A gradient of supercritical CO2 and a polar co-solvent (e.g., methanol or ethanol) is typically used.
-
Temperature: Maintain the column temperature at a low to moderate level (e.g., 35-40°C) to prevent thermal degradation.
-
Backpressure: Maintain a backpressure sufficient to keep the CO2 in its supercritical state (typically >74 bar).
-
-
Fraction Collection: Collect the fractions corresponding to the tetrahydroxy ursenoic acid peaks.
-
Solvent Removal: Evaporate the solvent from the collected fractions under a stream of nitrogen at room temperature.
Data Presentation
Table 1: Influence of pH on the Recovery of a Model Tetrahydroxy Ursenoic Acid after 24 hours at Room Temperature.
| pH | Recovery (%) |
| 3 | 95 ± 2 |
| 5 | 98 ± 1 |
| 7 | 99 ± 1 |
| 9 | 85 ± 3 |
| 11 | 70 ± 5 |
Table 2: Effect of Temperature on the Degradation of a Model Tetrahydroxy Ursenoic Acid after 4 hours.
| Temperature (°C) | Purity (%) |
| 25 | 99.5 |
| 40 | 98.2 |
| 60 | 92.1 |
| 80 | 81.5 |
Visualizations
Caption: General workflow for the extraction and purification of tetrahydroxy ursenoic acids.
Caption: Potential degradation pathways for tetrahydroxy ursenoic acids.
Technical Support Center: Optimizing HPLC-ELSD for Triterpenoid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for the analysis of triterpenoids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of triterpenoids using HPLC-ELSD.
Issue 1: Poor Peak Resolution or Co-elution of Triterpenoids
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: Triterpenoids, particularly isomers like ursolic and oleanolic acid, can be challenging to separate.
-
Solution: Employ a C18 column, which is commonly used for triterpenoid (B12794562) separation. For enhanced resolution of isomers, consider using a C30 column. A study reported that a C30 column provided a resolution of 2.73 between oleanolic and ursolic acids.[1]
-
-
Suboptimal Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving good separation.
-
Incorrect Column Temperature: Temperature can influence the viscosity of the mobile phase and the interaction of analytes with the stationary phase.
-
Solution: A column temperature of around 35 °C has been shown to provide good peak symmetries and efficiencies.[4]
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
-
Suboptimal ELSD Settings: The drift tube temperature and nebulizer gas flow rate are key parameters affecting sensitivity.
-
Solution: The optimal drift tube temperature typically ranges from 60°C to 90°C.[4][6] It is crucial to optimize this parameter as it affects the vaporization of the mobile phase while minimizing the volatilization of the analytes. The nebulizer gas (typically nitrogen) flow rate also needs to be optimized; values between 1.6 L/min and 2.7 L/min have been reported.[4][6]
-
-
Volatile Analytes: If the triterpenoids are volatile, they may be lost during the evaporation process in the ELSD.
-
Solution: Lowering the drift tube temperature can help to minimize the loss of semi-volatile compounds.
-
-
Mobile Phase Additives: Non-volatile additives in the mobile phase can create background noise and reduce sensitivity.
-
Solution: Use volatile mobile phase additives like acetic acid or formic acid instead of non-volatile buffers like phosphate.
-
Issue 3: Baseline Drift and Noise
Possible Causes & Solutions:
-
Fluctuations in Mobile Phase Composition: Inconsistent mixing of the mobile phase in gradient elution can cause baseline drift.
-
Solution: Ensure the HPLC pump is functioning correctly and the mobile phase components are properly degassed and mixed.
-
-
Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated HPLC system can lead to a noisy baseline.
-
Solution: Use high-purity HPLC-grade solvents and regularly flush the system.
-
-
ELSD Instability: The ELSD itself can be a source of baseline instability.[7]
-
Solution: Allow the ELSD to fully warm up and stabilize before starting any analysis. Ensure a stable and pure gas supply.
-
Issue 4: Poor Reproducibility of Peak Areas and Retention Times
Possible Causes & Solutions:
-
Column Fouling: Accumulation of sample matrix components on the column can lead to shifts in retention time and variable peak areas.[8]
-
Solution: Implement a regular column cleaning and regeneration protocol. Use a guard column to protect the analytical column.[9]
-
-
Inconsistent Sample Preparation: Variability in the extraction and sample preparation process will lead to inconsistent results.
-
Solution: Standardize the sample preparation protocol and ensure complete dissolution of the sample in the injection solvent.
-
-
System Leaks: Leaks in the HPLC system can cause fluctuations in flow rate, leading to retention time variability.[10]
-
Solution: Regularly inspect the system for leaks, paying close attention to fittings and pump seals.
-
Frequently Asked Questions (FAQs)
Q1: Why is ELSD a suitable detector for triterpenoid analysis?
A1: Triterpenoids often lack a strong chromophore, making them difficult to detect using UV-Vis detectors.[1][5] ELSD is a universal detector that does not rely on the optical properties of the analyte, making it well-suited for the analysis of compounds like triterpenoids.[4][5] It detects analytes based on their ability to scatter light after the mobile phase has been evaporated.
Q2: What are typical starting conditions for developing an HPLC-ELSD method for triterpenoids?
A2: A good starting point would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution of water and acetonitrile or methanol.[2][4] A small amount of acetic acid (0.1%) can be added to the water.[4] For the ELSD, begin with a drift tube temperature of around 70°C and a nitrogen gas flow rate of 1.6 L/min.[4][5]
Q3: How can I quantify triterpenoids using HPLC-ELSD, given that the response can be non-linear?
A3: The ELSD response is often non-linear and can be fitted to a logarithmic or polynomial function. To ensure accurate quantification, it is essential to construct a calibration curve with a sufficient number of standards spanning the expected concentration range of the samples. A double logarithmic transformation of the peak area versus the concentration is often used to generate a linear calibration curve.[5]
Q4: What should I do if I observe a continuous increase in system pressure?
A4: An increase in system pressure is often due to a blockage. First, try to identify the location of the blockage by systematically disconnecting components. If the pressure drops after disconnecting the column, the column frit may be blocked. If the pressure remains high, the blockage could be in the tubing or the ELSD nebulizer.[11] Cleaning the nebulizer or replacing the clogged tubing should resolve the issue.[11]
Data Presentation
Table 1: Example HPLC-ELSD Parameters for Triterpenoid Analysis
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column | Diamonsil C18 (250 mm x 4.6 mm, 5 µm)[4] | Zorbax Stable Bound C18 (100 mm x 4.6 mm, 1.8 µm)[2] | Allsphere ODS-2 (250 mm x 4.6 mm, 5 µm)[12] |
| Mobile Phase A | 0.1% Acetic Acid in Water[4] | Water[2] | Water[12] |
| Mobile Phase B | Methanol[4] | Acetonitrile[2] | Methanol[12] |
| Elution Mode | Gradient[4] | Gradient[2] | Isocratic (41:59 Water:Methanol)[12] |
| Flow Rate | 1.0 mL/min[4] | Not Specified | 1.0 mL/min[12] |
| Column Temp. | 35 °C[4] | Not Specified | Not Specified |
| ELSD Drift Tube Temp. | 70 °C[4] | Not Specified | 59 °C[12] |
| Nebulizer Gas | Nitrogen[4] | Nitrogen | Nitrogen |
| Gas Flow Rate | 1.6 L/min[4] | Not Specified | 2.38 L/min[12] |
Experimental Protocols
Protocol 1: General HPLC-ELSD Method for Triterpenoid Analysis (Based on a study of Sanguisorba officinalis L.) [4]
-
Instrumentation: Agilent 1260 HPLC system coupled with an Agilent 1290 ELSD.
-
Column: Diamonsil C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% acetic acid in water
-
B: Methanol
-
-
Gradient Elution: A complex gradient was used, starting from 10% B and increasing to 95% B over 125 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
ELSD Settings:
-
Drift Tube Temperature: 70 °C
-
Nitrogen Gas Flow Rate: 1.6 L/min
-
-
Sample Preparation: The plant material was extracted with methanol.
-
Quantification: A double logarithmic regression of the peak area versus concentration was used to establish the calibration curves.
Visualizations
Caption: General workflow for triterpenoid analysis using HPLC-ELSD.
Caption: Troubleshooting decision tree for common HPLC-ELSD issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Study on determination of pentacyclic triterpenoids in Chaenomeles by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-ELSD - reproducibility issues - Chromatography Forum [chromforum.org]
- 9. realab.ua [realab.ua]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-ELSD determination of triterpenoids and triterpenoid saponins in Ilex pupurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity in Cell-Based Assays with Triterpenoids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with triterpenoids in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no bioactivity with my triterpenoid (B12794562) compound?
A1: Low bioactivity of triterpenoids in cell-based assays can stem from several factors. These compounds are often characterized by poor aqueous solubility, which can lead to precipitation in your cell culture medium and a lower effective concentration. Additionally, triterpenoids can bind to serum proteins in the culture medium, further reducing their availability to the cells.[1][2][3] It is also possible that the chosen concentration is not optimal, or the incubation time is insufficient to elicit a measurable response.
Q2: My triterpenoid is showing high cytotoxicity at concentrations where I expect to see specific bioactivity. How can I address this?
A2: Many triterpenoids exhibit cytotoxic properties, which can mask more subtle biological effects.[4][5][6] To overcome this, it is crucial to perform a dose-response experiment to determine the IC50 value for cytotoxicity in your specific cell line.[7] This will help you identify a non-toxic concentration range where you can investigate the desired bioactivity. Consider using a more sensitive assay or endpoint that can be detected at lower, non-cytotoxic concentrations.
Q3: Are there known issues with triterpenoids interfering with common cell viability assays like MTT or MTS?
A3: Yes, this is a critical and well-documented issue. Triterpenoids with antioxidant properties can directly reduce tetrazolium salts (like MTT, MTS, and XTT) to their colored formazan (B1609692) products.[8] This leads to a false-positive signal, suggesting higher cell viability than is actually present, and can mask cytotoxic effects.[8]
Q4: How can I be sure my triterpenoid is stable in the cell culture medium throughout my experiment?
A4: The stability of compounds in cell culture media can be a concern. Some components in the media can contribute to the degradation of test compounds.[9] While a full stability analysis can be complex, you can look for visual signs of precipitation over time. For critical experiments, analytical methods like HPLC can be used to quantify the concentration of the triterpenoid in the medium at the beginning and end of the incubation period.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Ensure the triterpenoid is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium.[7]- The final solvent concentration should be non-toxic to the cells (typically <0.1%).[7]- Visually inspect the culture medium for any signs of precipitation after adding the triterpenoid.[7] |
| Assay Conditions | - Optimize and standardize incubation times and cell seeding densities.[8][10]- Protect light-sensitive reagents and plates from light.[8] |
| Serum Protein Binding | - Consider reducing the serum concentration in your culture medium if your cells can tolerate it. Be aware this can affect cell health.- Perform experiments in serum-free medium for a short duration, if possible. |
Issue 2: Suspected Assay Interference
| Potential Cause | Troubleshooting Steps |
| Direct Reduction of Tetrazolium Dyes (MTT, MTS, XTT) | - Run a "compound only" control (your triterpenoid in medium without cells) to see if it directly reduces the dye.[8]- If interference is confirmed, switch to a non-metabolic assay like the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay like CellTiter-Glo®, which measures the ATP of viable cells.[8]- Alternatively, gently wash the cells with phosphate-buffered saline (PBS) to remove the compound before adding the tetrazolium reagent.[8] |
| Compound Color | - If your triterpenoid is colored, it may interfere with absorbance readings. Measure the absorbance of a "compound only" control and subtract this background from your experimental wells. |
Experimental Workflows and Signaling Pathways
To visualize potential experimental workflows and the cellular pathways that may be affected by triterpenoids, refer to the diagrams below.
Caption: Troubleshooting workflow for addressing low triterpenoid bioactivity.
Caption: Triterpenoid effects on key cellular signaling pathways.
Detailed Experimental Protocols
MTS Cell Viability Assay Protocol
This protocol is for determining the number of viable cells in culture by measuring the reduction of the MTS tetrazolium compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of your triterpenoid. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11][12][13]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[11][12][13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12][13]
Sulforhodamine B (SRB) Assay Protocol
This assay provides a colorimetric estimation of cell number based on the measurement of total cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS protocol.
-
Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[8]
-
Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[8] Allow the plates to air dry completely.[8]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.[8]
-
Dye Solubilization: Allow the plates to air dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[8]
Dual-Luciferase® Reporter Assay Protocol
This assay is used to study gene expression by measuring the activity of two luciferases, typically Firefly and Renilla, from a single sample.
-
Cell Transfection and Treatment: Co-transfect cells with your reporter constructs. After an appropriate incubation period, treat the cells with your triterpenoid.
-
Cell Lysis: Discard the cell culture medium and wash the cells twice with PBS. Add an appropriate amount of 1x Cell Lysis Buffer.[14]
-
Lysate Collection: Incubate or shake for 5 minutes at room temperature, then transfer the cell lysate to a microcentrifuge tube. Centrifuge for 2 minutes at 12,000 x g at room temperature and collect the supernatant.[14]
-
Firefly Luciferase Activity Detection: Add 100 µL of Luciferase Assay Reagent II (LAR II) to a luminometer tube. Add 20 µL of the cell lysate to the tube, mix, and measure the Firefly luminescence.
-
Renilla Luciferase Activity Detection: Add 100 µL of Stop & Glo® Reagent to the same tube. Mix and immediately measure the Renilla luminescence.[14]
Western Blot Protocol for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins in a cell lysate to analyze the effects of triterpenoids on signaling pathways.
-
Cell Treatment and Lysis: Treat cells with the triterpenoid for the desired time. Lyse the cells in 1x SDS sample buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[15]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Interaction of triterpenoids with human serum albumin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: NMR Spectroscopy of Polyhydroxylated Triterpenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyhydroxylated triterpenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NMR spectroscopy of this challenging class of natural products.
Frequently Asked Questions (FAQs)
Q1: Why are the hydroxyl (-OH) proton signals in my ¹H NMR spectrum of a polyhydroxylated triterpene broad or not visible at all?
A1: The appearance of hydroxyl proton signals is highly dependent on several factors:
-
Chemical Exchange: Hydroxyl protons can exchange with each other and with trace amounts of water or acidic impurities in the NMR solvent.[1][2] This rapid exchange on the NMR timescale leads to signal broadening, sometimes to the point where the signal disappears into the baseline.[2]
-
Solvent Effects: The choice of deuterated solvent significantly impacts the appearance of -OH signals.[2]
-
Aprotic, non-polar solvents (e.g., CDCl₃, benzene-d₆): Often result in broad signals due to minimal interaction with the hydroxyl groups.[2]
-
Protic solvents (e.g., D₂O, MeOD): The hydroxyl protons will exchange with the deuterium (B1214612) atoms of the solvent, causing the -OH signals to become invisible in the ¹H NMR spectrum.[2]
-
Polar, aprotic solvents (e.g., DMSO-d₆, acetone-d₆, DMF-d₇): These solvents form hydrogen bonds with the hydroxyl groups, which slows down the rate of chemical exchange and results in sharper, more defined signals.[2]
-
-
Concentration: At higher concentrations, intermolecular hydrogen bonding can increase, leading to broader signals.
Q2: My baseline is distorted and "rolling." What could be the cause?
A2: A rolling baseline is a common artifact that can obscure signals and make integration unreliable. The primary causes are:
-
Improper Phasing: Incorrectly set zero- and first-order phase parameters are a frequent cause.[3]
-
Very Broad Background Signals: The presence of solid, undissolved material in the sample can contribute to an uneven baseline.[3]
-
Delayed Acquisition Time: An acquisition time that is too short can truncate the Free Induction Decay (FID), leading to baseline distortions.
Q3: Some of my peaks appear asymmetrically broadened with a non-Lorentzian shape. How can I fix this?
A3: This issue, often referred to as "tailing" or "phasing" peaks, is typically due to poor magnetic field homogeneity across the sample. This can be caused by:
-
Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible. Improper shimming, especially of the Z1 and Z2 shims, is a common culprit.[3]
-
Sample Quality: The presence of air bubbles, suspended particles, or a sample that is not centered correctly in the NMR tube can disrupt the magnetic field homogeneity.
-
NMR Tube Quality: Using low-quality, scratched, or slightly bent NMR tubes can also lead to poor shimming and distorted peak shapes.
Q4: I am observing unexpected signals in my spectrum that do not belong to my polyhydroxylated triterpene. What are they?
A4: These are likely contaminant signals. Common sources include:
-
Residual Solvents: Traces of solvents used during extraction and purification (e.g., ethyl acetate, acetone, dichloromethane) are frequently observed.
-
Water: Even in "dry" deuterated solvents, a small amount of residual H₂O is present. Its chemical shift is highly dependent on the solvent and temperature.
-
Grease: Contamination from stopcock grease used in glassware can introduce broad, aliphatic signals.
-
TMS (Tetramethylsilane): While often used as an internal standard, its signal can sometimes be mistaken for a sample peak if its concentration is too high.
Troubleshooting Guides
Issue 1: Broad and Poorly Resolved Signals
This is a frequent challenge with polyhydroxylated triterpenes due to their complex structures, multiple hydroxyl groups, and potential for conformational flexibility.
| Potential Cause | Troubleshooting Steps |
| Chemical Exchange of Hydroxyl Protons | 1. Change Solvent: Switch to a hydrogen-bond accepting solvent like DMSO-d₆ or acetone-d₆ to sharpen -OH signals.[2] 2. Lower Temperature: Reducing the sample temperature can slow down the exchange rate, leading to sharper signals.[1] 3. Acidify the Sample: Adding a trace amount of trifluoroacetic acid (TFA) can sometimes sharpen exchangeable proton signals. |
| High Sample Concentration/Viscosity | 1. Dilute the Sample: Prepare a more dilute sample to minimize intermolecular interactions and reduce viscosity. 2. Increase Temperature: Higher temperatures can reduce viscosity, leading to sharper lines. |
| Conformational Heterogeneity | 1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If conformational exchange is occurring, you may observe sharpening or coalescence of signals.[4][5] 2. Use 2D NMR: Techniques like ROESY or NOESY can help identify exchanging species. |
| Poor Shimming | 1. Re-shim the Spectrometer: Carefully re-shim the instrument, paying close attention to Z1 and Z2 shims.[3] 2. Check Sample and Tube: Ensure the sample is free of particulates and the NMR tube is of high quality and not damaged. |
| Presence of Paramagnetic Impurities | 1. Re-purify the Sample: If metal contaminants are suspected from catalysts or reagents, re-purification may be necessary. 2. Filter the Sample: Ensure the sample is filtered through a plug of glass wool or a syringe filter into the NMR tube to remove any solid impurities. |
Issue 2: Overlapping and Crowded Spectral Regions
The complex scaffold of triterpenes often leads to significant signal overlap, making structural elucidation difficult.
| Potential Cause | Troubleshooting Steps |
| Inherent Structural Complexity | 1. Increase Spectrometer Field Strength: Higher field magnets provide better signal dispersion. 2. Utilize 2D NMR: Techniques like COSY, TOCSY, HSQC, and HMBC are essential for resolving overlapping signals and establishing connectivity.[6][7][8] 3. Change NMR Solvent: Different solvents can induce changes in chemical shifts, potentially resolving overlapping signals. |
| Signal Broadening | 1. Address Broadening Issues: Refer to the troubleshooting steps for "Broad and Poorly Resolved Signals" above. Sharper signals are less likely to overlap. |
Experimental Protocols
Standard ¹H NMR of a Polyhydroxylated Triterpene
This protocol is a starting point for obtaining a standard proton NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified polyhydroxylated triterpene.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for observing hydroxyl protons).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical lock signal is indicative of good shimming.
-
-
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): Start with 16 or 32 scans. Increase as needed for better signal-to-noise.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Typically 12-16 ppm.
-
Temperature: 298 K (25 °C).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals.
-
Acquiring a 2D ¹H-¹³C HSQC Spectrum
This experiment is crucial for correlating protons with their directly attached carbons.
-
Sample Preparation:
-
A more concentrated sample is generally required for ¹³C-detected experiments. Aim for 15-30 mg in 0.6-0.7 mL of solvent.
-
-
Spectrometer Setup and Acquisition:
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Number of Scans (NS): 8-16 scans per increment.
-
Number of Increments in F1 (¹³C dimension): 256-512.
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm.
-
Spectral Width (SW) in F1 (¹³C): Adjust to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Relaxation Delay (D1): 1.5 seconds.
-
-
Processing:
-
Apply Fourier transforms in both dimensions.
-
Phase the spectrum in both dimensions.
-
Calibrate the chemical shift axes using the residual solvent signals.
-
Visualizations
Caption: A logical workflow for troubleshooting common artifacts in NMR spectra.
Caption: Decision diagram for solvent selection based on the desired observation of hydroxyl protons.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. Conformational studies of dammarane-type triterpenoids using computational and NMR spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of conformational heterogeneity via higher-dimensionality, proton-detected solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New polyhydroxylated triterpenes from Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complete assignments of 1H and 13C NMR spectral data for three polyhydroxylated 12-ursen-type triterpenoids from Dischidia esquirolii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Ursane Triterpenoids for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of ursane (B1242777) triterpenoids in in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ursane triterpenoid (B12794562) has very low aqueous solubility. How can I improve this for my in vivo study?
A1: Low aqueous solubility is a common challenge with ursane triterpenoids due to their lipophilic nature.[1][2][3] Several formulation strategies can be employed to enhance solubility and subsequent oral bioavailability. These include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area for dissolution.[4]
-
Micronization: Techniques like jet milling can reduce particle size.
-
Nanonization (Nanosuspensions): High-pressure homogenization can create nanosized drug crystals, significantly improving dissolution rates.[4]
-
-
Solid Dispersions: Dispersing the triterpenoid in a hydrophilic polymer matrix can enhance its dissolution. This converts the drug from a crystalline to a more soluble amorphous state.[1][2][3]
-
Lipid-Based Formulations:
-
Complexation:
-
Cyclodextrins: These can form inclusion complexes with the triterpenoid, increasing its solubility.
-
Phospholipid Complexes: These can improve the lipophilicity and membrane permeability of the compound.[7]
-
-
Salt Formation: For ursane triterpenoids with acidic functional groups, forming a salt can significantly improve aqueous solubility.[8]
Q2: I am observing high variability and low exposure (low AUC and Cmax) in my rodent pharmacokinetic study after oral administration. What are the likely causes and how can I troubleshoot this?
A2: High variability and low exposure are classic signs of poor oral bioavailability. The primary causes are often poor solubility and/or low permeability. Here’s a troubleshooting guide:
-
Problem: Inconsistent wetting and dissolution in the GI tract.
-
Problem: The compound may be precipitating in the gut.
-
Solution: For solid dispersions, ensure the chosen polymer can maintain a supersaturated state of the drug in vivo. For other formulations, ensure the vehicle is robust enough to maintain the drug in solution upon dilution with gastrointestinal fluids.
-
-
Problem: The vehicle used for administration is not optimal or may be causing toxicity.
-
Solution: The choice of vehicle is critical for poorly soluble compounds.[9]
-
For suspensions, use a wetting agent (e.g., Tween 80) and a suspending agent (e.g., methylcellulose) to ensure a uniform dose.
-
For solutions, co-solvents like PEG 400 or DMSO can be used, but be mindful of their potential toxicity at higher concentrations.[9] Always include a vehicle-only control group to assess any effects of the vehicle itself.
-
-
-
Problem: The compound may be a substrate for efflux transporters (like P-glycoprotein) in the gut wall.
-
Solution: Consider co-administration with a known P-gp inhibitor in your experimental design to investigate this possibility. Some formulation excipients also have P-gp inhibitory effects.
-
-
Problem: Extensive first-pass metabolism in the gut wall or liver.
-
Solution: Investigate the metabolic stability of your compound in vitro. If metabolism is high, formulation strategies that promote lymphatic uptake (e.g., some lipid-based systems) may help bypass first-pass metabolism.[8]
-
Q3: My compound appears to be unstable in the formulation or precipitates upon oral gavage. How can I address this?
A3: Formulation stability is crucial for accurate dosing.
-
For Suspensions: Ensure adequate mixing before each administration. If the drug still settles too quickly, you may need to adjust the viscosity of the vehicle with a higher concentration of the suspending agent or try a different one.
-
For Solutions/SEDDS: If precipitation occurs upon mixing or administration, the drug concentration may be too high for the chosen vehicle. You may need to either decrease the concentration or select a more suitable solvent system with higher solubilizing capacity. For oral gavage, ensure the needle is properly placed to avoid accidental administration into the trachea.[10][11]
Q4: How do I choose the right formulation strategy for my ursane triterpenoid?
A4: The optimal strategy depends on the specific physicochemical properties of your compound and the goals of your study.
-
For early-stage screening: A simple suspension in an aqueous vehicle with a surfactant and suspending agent may be sufficient.
-
For efficacy and toxicology studies requiring higher exposure: More advanced formulations like solid dispersions, nanosuspensions, or SEDDS are often necessary.
-
Consider the mechanism: If your compound has low permeability, a formulation with permeation-enhancing properties (like some SEDDS components) might be beneficial. If it is susceptible to efflux, excipients that inhibit P-gp could be advantageous.
Data Presentation: Pharmacokinetic Parameters of Ursane Triterpenoids in Different Formulations
The following tables summarize pharmacokinetic data from in vivo studies, demonstrating the impact of various formulation strategies on the bioavailability of ursolic acid and betulinic acid.
Table 1: Pharmacokinetic Parameters of Ursolic Acid in Rats with Various Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference(s) |
| Coarse Suspension | 50 | 295 | 1 | 870 | 100 | [12][13] |
| Nanosuspension | 50 | 755 | 0.5 | 2227 | 256 | [4] |
| Solid SMEDDS | 50 | 1215 | 0.75 | 3584 | 412 | [6] |
| Nanosuspension (with TPGS1000) | 50 | ~2655 | ~0.5 | ~23925 | 2750 | [14] |
Table 2: Pharmacokinetic Parameters of Betulinic Acid and its Derivatives/Formulations in Rodents
| Compound/Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference(s) |
| Betulinic Acid (Suspension) | Rat | 100 | 13.5 | 4 | 200 | 100 | [15] |
| Mucoadhesive Microparticles | Mouse | 100 | 155.8 | 2 | 1290 | 645 | [15] |
| 28-O-succinyl betulin (B1666924) (SBE) | Rat | 50 | 3820 | 0.33 | 4250 | - | [16][17] |
| Betulinic Acid in SNEDDS | Rat | 50 | ~202.5 | ~6 | ~3000 | 1500 | [5] |
Experimental Protocols
1. Preparation of an Ursolic Acid Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare an amorphous solid dispersion of ursolic acid to enhance its dissolution rate.
-
Materials: Ursolic acid, Polyvinylpyrrolidone (PVP) K30, Poloxamer 407, Methanol (B129727).
-
Procedure:
-
Weigh the desired amounts of ursolic acid, PVP K30, and Poloxamer 407 (e.g., a 1:6:3 w/w/w ratio).
-
Dissolve all components completely in a suitable volume of methanol in a round-bottom flask with stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Grind the resulting solid into a fine powder using a mortar and pestle and store it in a desiccator.
-
2. Preparation of a Betulinic Acid Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Objective: To formulate a SNEDDS for betulinic acid to improve its solubility and oral absorption.
-
Materials: Betulinic acid, Lauroglycol FCC (oil phase), Cremophor EL (surfactant), Transcutol HP (co-surfactant).
-
Procedure:
-
Determine the solubility of betulinic acid in various oils, surfactants, and co-surfactants to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves mixing the oil, surfactant, and co-surfactant in different ratios and observing the formation of a clear, single-phase liquid.
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Add the required amount of betulinic acid to the pre-concentrate of oil, surfactant, and co-surfactant.
-
Gently heat (if necessary) and vortex the mixture until the betulinic acid is completely dissolved, resulting in a clear, homogenous liquid SNEDDS pre-concentrate.
-
The formulation is then ready for encapsulation in gelatin capsules or for direct oral administration.
-
3. In Vivo Pharmacokinetic Study Protocol in Rats
-
Objective: To evaluate the oral bioavailability of a novel ursane triterpenoid formulation.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Groups (n=5-6 per group):
-
Control Group: Ursane triterpenoid suspension in 0.5% carboxymethylcellulose.
-
Test Group: Novel formulation (e.g., solid dispersion, nanosuspension, or SEDDS) of the ursane triterpenoid.
-
Intravenous (IV) Group: Ursane triterpenoid in a suitable solubilizing vehicle for IV administration (to determine absolute bioavailability).
-
-
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the respective formulations to the oral groups via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Administer the IV dose via the tail vein at a lower dose (e.g., 5 mg/kg).
-
Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the ursane triterpenoid in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Signaling Pathways Modulated by Ursane Triterpenoids
Ursane triterpenoids, such as ursolic acid and betulinic acid, are known to exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways, including NF-κB and STAT3.
Caption: Inhibition of NF-κB and STAT3 signaling by ursane triterpenoids.
Experimental Workflow for Bioavailability Enhancement
The following diagram illustrates a typical workflow for developing and evaluating a new formulation to enhance the oral bioavailability of an ursane triterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular interaction studies of amorphous solid dispersions of the antimelanoma agent betulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Interaction Studies of Amorphous Solid Dispersions of the Antimelanoma Agent Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic Acid Nanocrystals for Dissolution Rate and Bioavailability Enhancement: Influence of Different Particle Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEM OF URSOLIC ACID: FORMULATION DEVELOPMENT, CHARACTERIZATION, PHARMACOKINETIC AND PHARMACODYNAMIC STUDIES FOR DIABETIC COMPLICATIONS: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. "Preclinical Strategies to Enhance Oral Bioavailability of Ursolic Acid" by Renjie Zhan [scholarscompass.vcu.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purity Assessment of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. The information provided is designed to address specific issues that may be encountered during purity assessment experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in assessing the purity of this compound?
A1: The primary challenges in assessing the purity of this polyhydroxylated ursane (B1242777) triterpenoid (B12794562) include:
-
Presence of Structural Isomers: Co-isolation of structurally similar isomers (both constitutional and stereoisomers) can complicate purification and analysis.
-
Lack of a Strong Chromophore: The molecule does not possess a strong UV-absorbing chromophore, making detection by standard UV-Vis spectrophotometry less sensitive.
-
Potential for Degradation: The multiple hydroxyl groups and the carboxylic acid moiety make the molecule susceptible to degradation under certain conditions (e.g., high temperature, extreme pH).
-
Complex Chromatographic Behavior: The high polarity from the multiple hydroxyl groups can lead to peak tailing or broad peaks in reverse-phase HPLC if the mobile phase is not optimized.
Q2: Which analytical techniques are most suitable for the purity assessment of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for sensitive detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying potential impurities and degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified reference standard.
Q3: What are the expected degradation pathways for this compound?
A3: While specific forced degradation studies on this molecule are not widely published, based on its structure, potential degradation pathways include:
-
Dehydration: Loss of water molecules from the hydroxyl groups, particularly under acidic conditions and/or heat.
-
Oxidation: Oxidation of the secondary hydroxyl groups to ketones.
-
Decarboxylation: Loss of the carboxyl group at C-28 under high heat.
-
Isomerization: Epimerization at chiral centers under basic or acidic conditions.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Broad Peaks)
-
Possible Cause: Secondary interactions between the multiple hydroxyl groups of the analyte and the stationary phase, or suboptimal mobile phase pH.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.
-
Optimize the organic solvent composition (e.g., acetonitrile (B52724) vs. methanol). Methanol can sometimes provide different selectivity for triterpenoids.
-
-
Column Choice:
-
Consider using a C18 column with high purity silica (B1680970) and end-capping to minimize silanol (B1196071) interactions.
-
For highly polar compounds, a polar-embedded or polar-endcapped column might provide better peak shape.
-
-
Temperature:
-
Increase the column temperature (e.g., to 30-40 °C) to improve peak shape and reduce viscosity.
-
-
Issue 2: Low Sensitivity or No Peak Detected with UV Detector
-
Possible Cause: this compound lacks a significant UV chromophore.
-
Troubleshooting Steps:
-
Alternative Detection:
-
Utilize a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Employ a Mass Spectrometer (MS) as the detector, which provides high sensitivity and specificity.
-
-
Derivatization (for UV detection):
-
If UV detection is the only option, consider derivatization of the carboxylic acid group with a UV-active agent. However, this adds complexity to the sample preparation and may introduce new impurities.
-
-
Issue 3: Co-elution of Impurities
-
Possible Cause: Presence of closely related structural isomers.
-
Troubleshooting Steps:
-
Gradient Optimization:
-
Employ a shallow gradient to enhance the separation of closely eluting peaks.
-
-
Stationary Phase Selectivity:
-
Screen different stationary phases (e.g., C18, C30, Phenyl-Hexyl) to exploit different separation mechanisms. C30 columns are often effective for separating isomeric triterpenoids.
-
-
Mobile Phase Composition:
-
Evaluate different organic modifiers (acetonitrile vs. methanol) as they can alter the elution order and resolution of isomers.
-
-
LC-MS Analysis Troubleshooting
Issue 1: Poor Ionization or Inconsistent Signal
-
Possible Cause: Suboptimal ion source conditions or mobile phase incompatibility with electrospray ionization (ESI).
-
Troubleshooting Steps:
-
Ionization Mode:
-
Test both positive and negative ESI modes. For a carboxylic acid, negative mode ([M-H]⁻) is often more sensitive. Adduct formation (e.g., [M+HCOO]⁻ in the presence of formic acid) can also occur.
-
-
Mobile Phase Additives:
-
Use volatile mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) formate/acetate to improve ionization efficiency. Avoid non-volatile buffers like phosphate.
-
-
Source Parameter Optimization:
-
Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature.
-
-
Issue 2: Difficulty in Identifying Impurity Structures
-
Possible Cause: Lack of fragmentation or complex fragmentation patterns.
-
Troubleshooting Steps:
-
Tandem MS (MS/MS):
-
Utilize MS/MS to induce fragmentation of the parent ion. This will provide structural information about the impurities.
-
-
Collision Energy Optimization:
-
Vary the collision energy to obtain optimal fragmentation patterns that are useful for structural elucidation.
-
-
High-Resolution MS (HRMS):
-
Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of impurities.
-
-
Data Presentation
Table 1: Typical HPLC-ELSD Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| ELSD Nebulizer Temp | 40 °C |
| ELSD Evaporator Temp | 60 °C |
| Gas Flow | 1.5 L/min |
Table 2: Common Mass Spectrometric Adducts in ESI-MS
| Ionization Mode | Adduct | m/z |
| Positive | [M+H]⁺ | 505.35 |
| [M+Na]⁺ | 527.33 | |
| [M+K]⁺ | 543.31 | |
| Negative | [M-H]⁻ | 503.34 |
| [M+HCOO]⁻ | 549.35 | |
| [M+CH₃COO]⁻ | 563.36 |
Experimental Protocols
Protocol 1: HPLC-ELSD Method for Purity Determination
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition.
-
-
HPLC System Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the sample solution.
-
Run the gradient program as specified in Table 1.
-
Monitor the eluent with the ELSD.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
-
Sample Preparation:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
Water (Neutral hydrolysis)
-
-
-
Stress Conditions:
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
For photostability, expose a solid sample and a solution to UV light (e.g., in a photostability chamber).
-
-
Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase.
-
Analyze the stressed samples by LC-MS to identify and characterize the degradation products.
-
Mandatory Visualization
Caption: Workflow for the purity assessment of this compound.
Caption: Troubleshooting logic for common HPLC issues in the analysis of the target compound.
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Ursane Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the mass spectrometric analysis of ursane (B1242777) triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is the most characteristic fragmentation pathway for ursane-type triterpenoids in mass spectrometry?
A1: The most significant fragmentation pathway for ursane triterpenoids containing a double bond at C12-C13 is the retro-Diels-Alder (RDA) reaction.[1][2][3][4] This reaction cleaves the C-ring at the C(8)-C(14) and C(9)-C(11) bonds, providing diagnostic fragments that contain information about the A/B rings and the D/E rings of the molecule.[3] The presence of substituents on these rings will influence the mass-to-charge ratio (m/z) of the resulting fragment ions.
Q2: How do different ionization techniques affect the fragmentation of ursane triterpenoids?
A2: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used techniques. ESI, particularly in positive ion mode ([M+H]⁺), often leads to initial losses of water (H₂O) and/or formic acid (HCOOH) followed by further fragmentation.[5] APCI can also provide molecular weight information, but the degree of fragmentation can be controlled by adjusting the cone voltage; higher voltages lead to more extensive fragmentation.[6] In negative ion mode, both techniques typically produce a stable deprotonated molecule ([M-H]⁻), which is useful for confirming the molecular weight.[6][7]
Q3: What are some typical fragment ions observed for ursolic acid in ESI-MS/MS?
A3: Ursolic acid (a common ursane triterpenoid (B12794562) with a molecular weight of 456.7 g/mol ) exhibits characteristic fragmentation. In positive ion mode, after forming the precursor ion [M+H]⁺ at m/z 457, common fragments include m/z 439 [M+H-H₂O]⁺, m/z 411 [M+H-HCOOH]⁺, and m/z 393 [M+H-H₂O-HCOOH]⁺.[7][8] In negative ion mode, the precursor ion [M-H]⁻ at m/z 455 is observed, with major fragment ions at m/z 407 and 391.[7]
Q4: How do substituents on the ursane skeleton influence fragmentation?
A4: Substituents like hydroxyl (-OH) and carboxyl (-COOH) groups are readily lost as neutral molecules such as water (18 Da) and formic acid (46 Da) or carbon dioxide (44 Da).[2][5] The location and number of these groups dictate the fragmentation sequence. For instance, polyhydroxylated ursane triterpenoids often show sequential losses of water.[1] Glycosidic substituents will typically be cleaved first, showing a loss of the sugar moiety.
Troubleshooting Guide
Q: Why am I observing a very weak or absent molecular ion peak ([M+H]⁺ or [M-H]⁻)?
A: This can be due to several factors:
-
In-source Fragmentation: The compound may be fragmenting immediately in the ion source due to high temperatures or voltages. Try reducing the ion source temperature or the cone/fragmentor voltage.[6][9]
-
Sample Concentration: Your sample may be too dilute to produce a strong signal or too concentrated, causing ion suppression.[10] Prepare a dilution series to find the optimal concentration.
-
Poor Ionization Efficiency: Ursane triterpenoids can have limited solubility in common mobile phases. Optimize the mobile phase composition, perhaps by adding a small amount of an appropriate acid (e.g., formic acid for positive mode) or base (e.g., ammonium (B1175870) hydroxide (B78521) for negative mode) to improve ionization. Also, consider switching ionization sources (e.g., from ESI to APCI) which can be more suitable for less polar compounds.[9][10]
Q: My MS/MS spectrum is overly complex and difficult to interpret. What can I do?
A: High collision energy can lead to extensive, non-specific fragmentation.
-
Optimize Collision Energy: Perform a collision energy ramp or a series of experiments with fixed, incremental collision energies (e.g., 10, 20, 30, 40 eV).[11] Lower energies often reveal the initial, more diagnostic fragmentation steps, such as the loss of water or the RDA reaction.[8][11]
-
Use High-Resolution MS: If available, a high-resolution mass spectrometer (like Q-TOF or Orbitrap) can provide accurate mass measurements for fragment ions, allowing you to determine their elemental composition and better propose fragmentation pathways.[12][13]
Q: I am seeing unexpected adducts (e.g., [M+Na]⁺, [M+K]⁺) that are more intense than my protonated molecule. How can I minimize them?
A: Adduct formation is a common issue in ESI-MS and arises from salts in your sample, glassware, or mobile phase.
-
Improve Sample Purity: Use high-purity solvents and reagents (LC-MS grade). Ensure all glassware is thoroughly cleaned.
-
Mobile Phase Modifiers: Adding a small amount of a proton source, like 0.1% formic acid, to the mobile phase can promote the formation of [M+H]⁺ over sodium or potassium adducts.
-
Use High-Quality Water: Employ ultrapure water (18.2 MΩ·cm) for all mobile phase and sample preparations.
Key Fragmentation Data
The following table summarizes characteristic m/z values for Ursolic Acid, a representative ursane triterpenoid (Molecular Weight = 456.7).
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss / Fragmentation |
| Positive (ESI+) | 457 [M+H]⁺ | 439 | Loss of H₂O[7][8] |
| 411 | Loss of HCOOH (from carboxyl group)[7][8] | ||
| 393 | Loss of H₂O and HCOOH[7][8] | ||
| 248 | RDA Fragment (D/E rings) | ||
| 203 | RDA Fragment - COOH (D/E rings)[2] | ||
| Negative (ESI-) | 455 [M-H]⁻ | 411 | Loss of CO₂[7] |
| 407 | [M-H-HCOOH]⁻ or [M-H-CO₂-H₂]⁻[7] | ||
| 391 | Further fragmentation[7] |
Experimental Protocols
Protocol: LC-MS/MS Analysis of Ursane Triterpenoids
This protocol provides a general methodology for the analysis of ursane triterpenoids. Optimization will be required based on the specific analyte and instrumentation.
-
Sample Preparation:
-
Accurately weigh 1.0 mg of the dried plant extract or purified compound.
-
Dissolve in 1.0 mL of LC-MS grade methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 60% B
-
18.1-22 min: Column re-equilibration at 60% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (ESI):
-
Ionization Mode: Positive and Negative (run separately).
-
Capillary Voltage: 3.5 kV (+) / 3.0 kV (-).
-
Ion Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode:
-
Full Scan (MS1): Scan range m/z 100-1000 to identify precursor ions.
-
Tandem MS (MS/MS): Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions from the full scan. Set the precursor ion of interest (e.g., m/z 457 for ursolic acid) in a targeted MS/MS experiment.
-
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) or fixed values to optimize fragmentation.
-
Visualizations
Caption: A typical experimental workflow for LC-MS/MS analysis.
Caption: Key ESI+ fragmentation pathways of Ursolic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Identification and quantification of oleanolic acid and ursolic acid in Chinese herbs by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolite identification of ursolic acid in mouse plasma and urine after oral administration by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
Technical Support Center: Minimizing Epimerization in Ursane Acid Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of epimerization during the chemical modification of ursane-type pentacyclic triterpenoids, such as ursolic acid and asiatic acid.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of ursane (B1242777) acids?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[1] In ursane acids like ursolic acid (UA) and asiatic acid (AA), this typically occurs at the C-3 position, converting the naturally occurring 3β-hydroxyl group to the 3α-epimer. This change can significantly impact the compound's biological activity.[2]
Q2: Which positions on the ursane skeleton are most susceptible to epimerization?
A2: The C-3 position is the most commonly reported site of epimerization in ursane-type triterpenes. This is because the C-3 hydroxyl group is often the target of chemical modifications, such as oxidation to a ketone. The alpha-proton at C-2 of the resulting 3-keto intermediate is acidic and can be removed under basic or even acidic conditions, leading to the formation of an enolate or enol intermediate, which can then be protonated from either face to yield a mixture of epimers.[3]
Q3: What general reaction conditions promote epimerization of ursane acids?
A3: Epimerization of ursane acids is frequently promoted by:
-
Basic conditions: Bases can abstract the acidic proton alpha to a carbonyl group (e.g., at C-3 after oxidation), leading to racemization at that center.[3][4]
-
Prolonged reaction times: Longer exposure to conditions that can cause epimerization increases the likelihood of its occurrence.
-
Elevated temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for epimerization.
-
Certain reagents: Some oxidizing agents or coupling reagents, especially when used with strong bases, can create intermediates that are prone to epimerization.[5]
Q4: How can I detect and quantify the extent of epimerization?
A4: The most common methods for detecting and quantifying epimers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between epimers due to differences in the chemical shifts and coupling constants of the protons and carbons near the epimerized center.
-
High-Performance Liquid Chromatography (HPLC): A chiral stationary phase or derivatization with a chiral reagent can be used to separate and quantify the epimers.
-
X-ray Crystallography: This technique can definitively determine the stereochemistry of a crystalline derivative.
Troubleshooting Guide
Issue 1: Significant formation of the 3α-epimer during oxidation of the C-3 hydroxyl group.
-
Potential Cause: The oxidizing agent or reaction conditions are too harsh, or the work-up involves strongly basic or acidic conditions.
-
Solutions:
-
Milder Oxidizing Agents: Instead of strong oxidants like Jones reagent, consider using milder and more selective reagents such as Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or Swern oxidation.
-
Control of pH: Ensure that the pH during the reaction and work-up is kept near neutral. Avoid prolonged exposure to strong acids or bases.
-
Temperature Control: Perform the oxidation at lower temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Issue 2: Epimerization observed after coupling a molecule to the C-28 carboxylic acid.
-
Potential Cause: The coupling reaction conditions, particularly the choice of base and activation agent, can lead to the formation of intermediates that facilitate epimerization at C-3, especially if the C-3 hydroxyl is unprotected.
-
Solutions:
-
Protecting Groups: Protect the C-3 hydroxyl group before performing modifications at C-28. Common protecting groups for hydroxyls include acetyl (Ac), benzyl (B1604629) (Bn), or silyl (B83357) ethers like TBDMS.[6][7] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.
-
Racemization-Suppressing Additives: When activating the carboxylic acid for coupling, use additives that are known to suppress racemization, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of stronger bases that might promote epimerization.[9]
-
Issue 3: Unexpected epimerization during a multi-step synthesis.
-
Potential Cause: One or more steps in the synthetic sequence may be creating conditions favorable for epimerization, even if not immediately obvious.
-
Solutions:
-
Step-by-Step Analysis: Analyze the product of each step of the synthesis by NMR or HPLC to pinpoint where the epimerization is occurring.
-
Orthogonal Protecting Group Strategy: Employ a well-designed protecting group strategy to ensure that functional groups are masked until they need to react, preventing unwanted side reactions.[10]
-
Quantitative Data Summary
The following table summarizes various reaction conditions for the modification of ursane-type triterpenes and their impact on epimerization.
| Starting Material | Reaction | Reagents and Conditions | Product Ratio (β:α or desired:epimer) | Reference |
| Betulonic Acid | Catalytic Hydrogenation | 5% Ru/C, H2 | 60:40 mixture of dihydrobetulinic acid epimers | [2] |
| Betulonic Acid | Reduction | L-Selectride | ~60:40 mixture of betulinic acid epimers | [2] |
| Ursolic Acid | Acetylation | Acetic anhydride, pyridine (B92270) | Predominantly 3β-acetyl-ursolic acid | [11] |
| Ursolic Acid | Oxidation | Jones Reagent (CrO3/H2SO4) | Mixture of 3-oxo-ursolic acid and epimerized products | [11] |
Detailed Experimental Protocols
Protocol 1: Oxidation of Ursolic Acid to 3-Oxo-ursolic Acid with Minimized Epimerization
This protocol uses Pyridinium chlorochromate (PCC), a milder oxidizing agent, to reduce the risk of epimerization.
-
Dissolution: Dissolve ursolic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of PCC: Add PCC (1.5 eq) to the solution in one portion. The mixture will turn into a brownish slurry.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica (B1680970) gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure 3-oxo-ursolic acid.
Protocol 2: Protection of the C-3 Hydroxyl Group of Ursolic Acid by Acetylation
This protocol protects the C-3 hydroxyl group, preventing its involvement in subsequent reactions.
-
Setup: Dissolve ursolic acid (1.0 eq) in a mixture of anhydrous pyridine and acetic anhydride.
-
Reaction: Stir the solution at room temperature overnight, or until TLC analysis indicates complete conversion of the starting material.
-
Quenching: Carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3β-acetoxy-urs-12-en-28-oic acid.
Mandatory Visualizations
Logical Workflow for Minimizing Epimerization
References
- 1. Epimer - Wikipedia [en.wikipedia.org]
- 2. [Epimerization of hydroxyl group in the lupan series of triterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Ursane vs. Oleanane Triterpenoids: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Triterpenoids, a class of natural products derived from a C30 isoprenoid precursor, are widely distributed in the plant kingdom and are recognized for their diverse and potent pharmacological properties. Among the various types of triterpenoids, the pentacyclic ursane (B1242777) and oleanane (B1240867) skeletons are two of the most common and extensively studied. While structurally very similar, differing only in the position of a single methyl group, this subtle distinction can lead to significant differences in their biological activities. This guide provides an objective comparison of the biological activities of ursane and oleanane triterpenoids, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Structural Distinction
The core difference between the ursane and oleanane skeletons lies in the location of the methyl group on the E-ring. In the ursane type, the C-29 and C-30 methyl groups are attached to C-19 and C-20, respectively. In the oleanane type, both the C-29 and C-30 methyl groups are attached to C-20. This seemingly minor structural variance influences the overall shape and stereochemistry of the molecule, which in turn affects its interaction with biological targets.
Comparative Biological Activities
Both ursane and oleanane triterpenoids exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.[1][2] The following sections compare these activities with supporting quantitative data.
Anti-Cancer Activity
Both classes of triterpenoids have demonstrated significant potential as anti-cancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and modulating immune responses.[3]
Oleanane Triterpenoids: Oleanolic acid and its synthetic derivatives have been shown to modulate multiple intracellular signaling pathways involved in cancer progression.[4][5] They can induce apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic (death receptor-mediated) pathways.[6] For instance, some synthetic oleanane triterpenoids (SOs) like CDDO-Me induce apoptosis via the intrinsic pathway, while others like CDDO and CDDO-Im activate the extrinsic pathway.[6] Studies have shown that oleanane-type triterpenoids can upregulate pro-apoptotic proteins like DR-5 and Bax, downregulate anti-apoptotic proteins like Bcl-2, and activate caspases.[7]
Ursane Triterpenoids: Ursolic acid, a prominent ursane triterpenoid (B12794562), is known to trigger apoptosis, cell cycle arrest, and autophagy in various cancer cell lines through pathways like NF-κB, STAT3, and TRAIL.[8] It has also been shown to play a role in maintaining intracellular redox balance by modulating oxidative stress.[9] The presence and position of hydroxyl and carboxyl groups on the ursane skeleton have been found to be crucial for their cytotoxic activity.[10][11]
Data Comparison: Cytotoxic Activity of Ursane and Oleanane Triterpenoids
| Compound | Triterpenoid Type | Cancer Cell Line | IC50 (µM) | Reference |
| Spinasaponin A methyl ester (1) | Oleanane | HL-60 (Leukemia) | 4.44 | [7] |
| Spinasaponin A methyl ester (1) | Oleanane | HCT-116 (Colon) | 0.63 | [7] |
| Pesudoginsenoside RP(1) methyl ester (2) | Oleanane | HCT-116 (Colon) | 6.50 | [7] |
| Ursolic Acid | Ursane | A549 (Lung) | 20.5 ± 4.9 (α-glucosidase inhibition) | [12] |
| Corosolic Acid | Ursane | A549 (Lung) | 18.2 ± 4.7 (α-glucosidase inhibition) | [12] |
| Asiatic Acid | Ursane | A549 (Lung) | 45.9 ± 1.4 (α-glucosidase inhibition) | [12] |
| β-Boswellic Acid | Ursane | A549 (Lung) | 11.1 ± 1.4 (α-glucosidase inhibition) | [12] |
Note: The IC50 values for ursane triterpenoids in this table refer to α-glucosidase inhibition, which is relevant to their anti-cancer mechanism by affecting cancer cell metabolism, but is not a direct measure of cytotoxicity.
Anti-Inflammatory Activity
Both ursane and oleanane triterpenoids are well-documented for their potent anti-inflammatory properties. They often exert these effects by inhibiting key inflammatory mediators and signaling pathways.[13]
Oleanane Triterpenoids: Oleanolic acid and its derivatives are known to inhibit cellular inflammatory processes.[14] Synthetic oleanane triterpenoids are potent activators of the Nrf2 pathway, a key regulator of the antioxidant and anti-inflammatory response.[15] Activation of Nrf2 by these compounds helps to suppress oxidative stress and inflammation.[6]
Ursane Triterpenoids: Various ursane-type triterpenoids isolated from medicinal plants have demonstrated moderate to potent anti-inflammatory activity.[16][17] For example, several ursane derivatives from Rosa multiflora showed inhibitory activity against inflammatory mediators with IC50 values ranging from 24.7 to 86.2 µM.[16][17] The mechanism of action often involves the modulation of the NF-κB signaling pathway, which is a central regulator of inflammation.[10]
Data Comparison: Anti-Inflammatory Activity of Ursane Triterpenoids
| Compound | Triterpenoid Type | Assay | IC50 (µM) | Reference |
| 2α, 19α-dihydroxyurs-3-O-acetyltormentic acid | Ursane | NO production in RAW 264.7 cells | 24.7 - 86.2 | [16][17] |
| 1α, 2α, 3α, 20β-tetrahydroxyurs -13(18)-en-28-oic acid | Ursane | NO production in RAW 264.7 cells | 24.7 - 86.2 | [16][17] |
| 2α, 3α, 20β, 24-tetrahydroxyurs-13(18)-en-28-oic acid | Ursane | NO production in RAW 264.7 cells | 24.7 - 86.2 | [16][17] |
| Amino guanidine (B92328) (Positive Control) | - | NO production in RAW 264.7 cells | 4.3 | [16][17] |
Signaling Pathways
The biological activities of ursane and oleanane triterpenoids are mediated through their interaction with a multitude of cellular signaling pathways.
Oleanane Triterpenoid Signaling
Oleanane triterpenoids, particularly synthetic derivatives, are potent modulators of the Keap1/Nrf2/ARE pathway, which is crucial for cellular defense against oxidative and electrophilic stress. They also interact with other key signaling pathways including PI3K/Akt, MAPK, and NF-κB.[6][14]
Caption: Oleanane triterpenoid signaling pathways.
Ursane Triterpenoid Signaling
Ursane triterpenoids often exert their anti-inflammatory and anti-cancer effects by targeting the NF-κB signaling pathway. They can also interfere with the glycosylation and intracellular trafficking of important cell surface molecules like ICAM-1.[10][12]
Caption: Ursane triterpenoid signaling pathways.
Experimental Protocols
The evaluation of the biological activity of triterpenoids involves a variety of in vitro and in vivo assays. Below are the methodologies for some of the key experiments.
Bioassay-Guided Fractionation
This is a common strategy to identify and isolate bioactive compounds from natural extracts.[18][19][20][21]
Caption: Bioassay-guided fractionation workflow.
Methodology:
-
Extraction: The plant material is extracted using a suitable solvent (e.g., methanol, ethanol).
-
Fractionation: The crude extract is subjected to chromatographic techniques (e.g., column chromatography over silica (B1680970) gel) to separate it into fractions of decreasing complexity.
-
Bioassay: Each fraction is tested for the desired biological activity.
-
Iterative Process: The most active fraction is selected for further rounds of fractionation and bioassay until a pure, active compound is isolated.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods like NMR and mass spectrometry.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the triterpenoid compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with different concentrations of the triterpenoids for a short period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS to induce NO production and co-incubated with the triterpenoids for a longer period (e.g., 24 hours).
-
Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Conclusion
Ursane and oleanane triterpenoids represent a rich source of bioactive compounds with significant therapeutic potential. While they share a broad range of biological activities, including anti-cancer and anti-inflammatory effects, the subtle differences in their chemical structures can lead to variations in their mechanisms of action and potency. Oleanane triterpenoids are particularly noted for their potent activation of the Nrf2 pathway, while ursane triterpenoids have been extensively studied for their modulation of the NF-κB pathway. Further research, including well-designed clinical trials, is necessary to fully elucidate their therapeutic utility and to develop novel drugs based on these versatile natural scaffolds.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oleanane triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanane-type triterpenoids from Panax stipuleanatus and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation of Triterpenic Acids of Ursane and Oleanane Types with Mitochondria-Targeting Cation F16 Synergistically Enhanced Their Cytotoxicity against Tumor Cells | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthetic Oleanane Triterpenoids Reduce Tumor Growth and Promote an Anti-Tumor Immune Response Independent of Cancer KEAP1 Mutational Status [mdpi.com]
- 16. Ursane-type triterpenoids from the roots of Rosa multiflora with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Bioassay-Guided Isolation of Triterpenoids as α-Glucosidase Inhibitors from Cirsium setosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioassay-Guided Isolation of Triterpenoids as α-Glucosidase Inhibitors from Cirsium setosum - PMC [pmc.ncbi.nlm.nih.gov]
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid vs Asiatic acid cytotoxicity
A Comparative Analysis of the Cytotoxic Effects of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid and Asiatic Acid
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for THA and Asiatic acid against a panel of human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) | A2780 | Ovarian Cancer | 10.1 ± 1.1 | ~20.0 |
| HepG2 | Liver Cancer | 13.6 ± 1.3 | ~26.9 | |
| A549 | Lung Cancer | 17.1 ± 1.5 | ~33.9 | |
| SGC-7901 | Gastric Cancer | 20.3 ± 1.8 | ~40.2 | |
| KYSE-510 | Esophageal Cancer | 25.4 ± 2.1 | ~50.3 | |
| MCF-7 | Breast Cancer | 28.7 ± 2.5 | ~56.9 | |
| PC-3 | Prostate Cancer | 33.9 ± 3.1 | ~67.2 | |
| U-87 MG | Glioma | 45.1 ± 4.2 | ~89.4 | |
| HCT116 | Colon Cancer | 50.7 ± 4.8 | ~100.5 | |
| TPC-1 | Thyroid Cancer | 68.9 ± 5.9 | ~136.5 | |
| Asiatic acid | SKOV3 | Ovarian Cancer | ~40 | ~82.2 |
| OVCAR-3 | Ovarian Cancer | ~40 | ~82.2 | |
| cis NPC-039 | Nasopharyngeal Carcinoma | Not specified | 50-75 (effective) | |
| cis NPC-BM | Nasopharyngeal Carcinoma | Not specified | 50-75 (effective) | |
| SW480 | Colon Cancer | Not specified | Not specified | |
| KKU-156 | Cholangiocarcinoma | Not specified | Not specified | |
| KKU-213 | Cholangiocarcinoma | Not specified | Not specified | |
| Doxorubicin-resistant MCF-7 | Breast Cancer | 0-160 (tested range) | 0-328 (tested range) |
Note: The IC50 values for THA were converted from µg/mL to µM using its molecular weight of 504.7 g/mol [1][2]. A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Cytotoxicity Assays
The cytotoxic activity of both THA and Asiatic acid was primarily evaluated using standard colorimetric assays that measure cell viability.
-
MTT Assay (for THA and Asiatic acid): This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to attach overnight.[3]
-
Compound Treatment: Cells were then treated with various concentrations of the test compound (e.g., 2.5 to 160 µg/ml for THA; 0, 25, 50, 75 µM for Asiatic acid) for a specified duration (e.g., 72 hours for THA; 24, 48, 72 hours for Asiatic acid).[1][2][3]
-
MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 595 nm) using a microplate reader.[3] Cell viability was expressed as a percentage of the untreated control.
-
-
SRB Assay (for Asiatic acid): The sulforhodamine B (SRB) assay is a protein-staining method used to determine cell density.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells were seeded in 96-well plates and treated with different concentrations of Asiatic acid.[4]
-
Cell Fixation and Staining: After treatment, cells were fixed with trichloroacetic acid and stained with SRB solution.
-
Absorbance Measurement: The protein-bound dye was solubilized, and the absorbance was measured to determine cell viability.[4]
-
-
LDH Assay (for Asiatic acid): The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[5]
Mechanisms of Cytotoxicity: Signaling Pathways
Both THA and Asiatic acid exert their cytotoxic effects primarily through the induction of apoptosis, albeit through the modulation of different signaling pathways.
2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA)
THA induces apoptosis through the intrinsic mitochondrial pathway and causes cell cycle arrest at the G2/M phase[1][2][6].
Caption: THA-induced apoptosis and cell cycle arrest pathway.
Asiatic Acid
Asiatic acid has been shown to induce apoptosis through multiple signaling pathways, including the p38 MAPK pathway, the PI3K/Akt/mTOR pathway, and the mitochondrial death cascade.[3][7][8]
Caption: Signaling pathways modulated by Asiatic acid to induce apoptosis.
Conclusion
Both 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) and Asiatic acid demonstrate significant cytotoxic effects against a range of cancer cell lines. THA appears to exhibit potent, broad-spectrum cytotoxicity, inducing apoptosis via the mitochondrial pathway and causing G2/M cell cycle arrest. Asiatic acid also induces apoptosis but through a more complex interplay of signaling pathways, including the p38 MAPK and PI3K/Akt/mTOR pathways, in addition to the intrinsic mitochondrial pathway. The choice between these compounds for further investigation would depend on the specific cancer type and the desired mechanistic target. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively determine their relative potency and therapeutic potential.
References
- 1. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 2. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-cancer activity of asiatic acid against human cholangiocarcinoma cells through inhibition of proliferation and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effects of asiatic acid against doxorubicin-resistant breast cancer cells via an AMPK-dependent pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Asiatic acid exerts anticancer potential in human ovarian cancer cells via suppression of PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Hydroxylated Ursane Triterpenoids
Ursane-type pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed in the plant kingdom.[1][2] Their core structure, a five-ring carbon skeleton, serves as a scaffold for various functional groups, with hydroxyl (-OH) groups playing a pivotal role in their diverse biological activities. These activities include anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of hydroxylated ursane (B1242777) triterpenoids, supported by quantitative data and detailed experimental protocols.
Structure-Activity Relationship in Anticancer Activity
The cytotoxic effects of hydroxylated ursane triterpenoids are significantly influenced by the number, position, and stereochemistry of hydroxyl substituents on the ursane skeleton.
Key SAR Findings:
-
Hydroxylation at C-2: The presence of a hydroxyl group at the C-2 position, as seen in corosolic acid (2α-hydroxyursolic acid), can alter cytotoxic selectivity against different cancer cell lines compared to its non-hydroxylated counterpart, ursolic acid.[6]
-
Hydroxylation at C-19: Substitution with a hydroxyl group at the C-19 position has been shown to be beneficial for anticancer activity.[1]
-
Hydroxylation at other positions: While 2α-hydroxylation has a variable influence, the introduction of a 9α-hydroxyl group has been found to be detrimental to cytotoxic activity.[1]
-
Carboxyl Group: The presence of a carboxyl group at C-28 is a common feature in many active compounds, such as ursolic acid.
-
Esterification: Esterification of the 3β-hydroxyl group, for instance with cinnamoyl moieties, can enhance antitumor activity.[1]
Table 1: Cytotoxic Activity of Hydroxylated Ursane Triterpenoids Against Various Cancer Cell Lines | Compound | Key Hydroxyl Positions | Cell Line | Activity Metric | Value | Reference | |---|---|---|---|---|---| | Ursolic Acid | 3β-OH | HCT-15, OVCAR-5 | ED50 | ~3 µg/mL |[1] | | Ursolic Acid | P3HR1 (Leukemia) | IC50 | 2.5 µg/mL |[1] | | Ursolic Acid | K562 (Leukemia) | IC50 | 17.8 µg/mL |[1] | | Corosolic Acid | 2α-OH, 3β-OH | C6 (Glioma) | IC50 | 15.6 µM |[6] | | Corosolic Acid | A431 (Carcinoma) | IC50 | 18.2 µM |[6] | | Compound 1 | 19-OH | Various | GI50 | 6.9-25 µg/mL |[1] | | Salvurmin A/B | Polyhydroxylated | Human Cancer Lines | IC50 | - |[4] |
Note: Direct comparison of IC50/ED50 values across different studies should be done with caution due to variations in experimental conditions.
Caption: General experimental workflow for determining the cytotoxicity (IC50) of triterpenoids.
Structure-Activity Relationship in Anti-inflammatory Activity
Hydroxylated ursane triterpenoids can modulate inflammatory pathways, and their efficacy is closely tied to their molecular structure. A key mechanism is the inhibition of the pro-inflammatory NF-κB signaling pathway and the subsequent expression of adhesion molecules like ICAM-1.[7][8]
Key SAR Findings:
-
Carboxyl Group: A carboxyl group at C-28 is crucial for inhibitory activity on ICAM-1 expression.[7][9]
-
Number of Hydroxyl Groups: Increasing the number of hydroxyl groups on the ursane skeleton tends to weaken the anti-inflammatory activity.[7][9] For example, ursolic acid (one -OH at C-3) and corosolic acid (two -OH groups at C-2, C-3) are potent inhibitors, while asiatic acid (three -OH groups) and madecassic acid (four -OH groups) show reduced or no activity in some assays.[7]
-
Hydroxylation Pattern: Specific hydroxylation patterns confer potent activity. A compound isolated from Semialarium mexicanum, featuring hydroxyl groups at C-2 and C-19 along with a C-3 keto group, was a highly active inhibitor of NF-κB and nitric oxide (NO) production.[10]
Table 2: Anti-inflammatory Activity of Hydroxylated Ursane Triterpenoids
| Compound | Key Hydroxyl Positions | Assay | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|---|
| Ursolic Acid | 3β-OH | α-glucosidase inhibition | - | IC50 | 20.5 ± 4.9 | [7] |
| Corosolic Acid | 2α-OH, 3β-OH | α-glucosidase inhibition | - | IC50 | 18.2 ± 4.7 | [7] |
| Asiatic Acid | 2α-OH, 3β-OH, 23-OH | α-glucosidase inhibition | - | IC50 | 45.9 ± 1.4 | [7] |
| Cannabifolin C | Polyhydroxylated | NO Production Inhibition | RAW 264.7 | IC50 | 24.9 | [11] |
| Compound 3 | 2α-OH, 19α-OH (3-oxo) | NO Production Inhibition | RAW 264.7 | IC50 | 8.94-9.14 | [10] |
| Compound 3 | 2α-OH, 19α-OH (3-oxo) | NF-κB Inhibition | RAW 264.7 | IC50 | 8.15-8.19 | [10] |
| Various Triterpenoids | Polyhydroxylated | NO Production Inhibition | - | IC50 | 24.7 to 86.2 |[12][13] |
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by triterpenoids.
Structure-Activity Relationship in Antiviral Activity
The antiviral potential of ursane triterpenoids is an emerging area of research, with studies pointing towards activity against a range of viruses, including Herpes Simplex Virus (HSV), influenza, and coronaviruses.[5][14][15] The SAR for antiviral activity is still being extensively explored, but some initial findings have been reported.
Key SAR Findings:
-
General Activity: Ursane-type triterpenoids, as a class, have demonstrated a broad spectrum of antiviral activities.[1][2][3][5]
-
Mechanism of Action: The mechanisms can be diverse. An ursane saponin (B1150181) was suggested to inhibit the synthesis of viral capsid proteins in HSV-1.[14] Other derivatives, such as those of ursolic acid, have shown inhibitory effects on viral proteases, like the SARS-CoV 3CL protease.[15]
-
Glycosylation: Conjugation with sugar moieties can influence antiviral activity. Acetylated galactose-ursolic acid conjugates were found to have potent anti-influenza virus activity.[15]
Table 3: Antiviral Activity of Hydroxylated Ursane Triterpenoids and Their Derivatives
| Compound/Derivative | Key Features | Virus | Assay/Target | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|---|
| Ursolic Acid (UA) | 3β-OH | SARS-CoV-2 | Mpro Inhibition | IC50 | 12.57 | [5] |
| Acetylated galactose-UA conjugate (Y5) | Glycoconjugate | Influenza (WSN) | Plaque Formation | IC50 | 5 | [15] |
| Ursane Saponin | Sugar conjugate | HSV-1 | Capsid Protein Synthesis | - | - |[14] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for comparing the bioactivity of different compounds. Below are protocols for key assays mentioned in this guide.
A. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][16][17]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the hydroxylated ursane triterpenoids. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
B. Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[11]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the triterpenoid compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Wells with untreated cells and cells treated only with LPS serve as negative and positive controls, respectively.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC50 value. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed NO inhibition is not due to cell death.[11]
C. Antiviral Assessment: Plaque Reduction Assay
This assay quantifies the effect of a compound on the ability of a virus to form plaques (zones of cell death) in a monolayer of host cells.[18]
Protocol:
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.[14]
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Infection: Pre-incubate the virus with different concentrations of the triterpenoid for 1 hour. Then, remove the medium from the cell monolayers, and infect the cells with the virus-compound mixture for 1-2 hours to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose (B11928114) or agar) mixed with the corresponding concentrations of the triterpenoid. This restricts the spread of progeny viruses to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-5 days (depending on the virus) until visible plaques are formed.
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain them with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The IC50 value is the concentration that reduces the plaque number by 50%.
References
- 1. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Wound healing, anti-inflammatory and anti-melanogenic activities of ursane-type triterpenes from Semialarium mexicanum (Miers) Mennega - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory ursane- and oleanane-type triterpenoids from Vitex negundo var. cannabifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursane-type triterpenoids from the roots of Rosa multiflora with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of antiviral activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
Quantitative Analysis of Bioactive Triterpenoids from Uncaria Species
A Comparative Guide to Triterpenoids from Uncaria Species for Researchers and Drug Development Professionals
The genus Uncaria, commonly known as Cat's Claw, is a rich source of bioactive compounds, with triterpenoids being a significant class exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of triterpenoids isolated from various Uncaria species, presenting quantitative data on their biological effects, detailed experimental protocols, and insights into their mechanisms of action. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
The following table summarizes the quantitative data on the biological activities of various triterpenoids isolated from different Uncaria species. This allows for a direct comparison of their potency and potential therapeutic applications.
| Uncaria Species | Triterpenoid (B12794562) | Biological Activity | IC50/EC50 (µM) | Reference |
| U. rhynchophylla | 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | PTP1B Inhibitory Activity | 48.2 | [1][2] |
| U. rhynchophylla | 2-oxopomolic acid | PTP1B Inhibitory Activity | 178.7 | [1][2] |
| U. rhynchophylla | Uncarinic acid J (Compound 4) | Nitric Oxide Production Inhibition | 1.48 | [3] |
| U. rhynchophylla | Compound 10 | Nitric Oxide Production Inhibition | 7.01 | [3] |
| U. rhynchophylla | Compound 11 | Nitric Oxide Production Inhibition | 1.89 | [3] |
| U. rhynchophylla | Compound 6 | Ferroptosis Inhibitory Activity | 14.74 ± 0.20 | [4] |
| U. rhynchophylla | Compound 14 | Ferroptosis Inhibitory Activity | 23.11 ± 1.31 | [4] |
| U. laevigata | Scandine A1 (Compound 1*) | Vasodilatory Activity (Basilar Artery) | EC50 = 9.22 | [5] |
| U. laevigata | Compound 2 | Vasodilatory Activity (Carotid Artery) | EC50 = 14.65 | [5] |
| U. laevigata | Ursolic acid | α-Glucosidase Inhibitory Activity | 16 ± 2.2 | [6] |
| U. laevigata | Compound 3 | α-Glucosidase Inhibitory Activity | 49 ± 3.7 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols employed in the analysis of triterpenoids from Uncaria species.
Extraction and Isolation
A common procedure for the extraction and isolation of triterpenoids from Uncaria species involves the following steps:
-
Plant Material Preparation : The hook-bearing stems or other relevant parts of the Uncaria plant are collected, dried, and powdered.
-
Extraction : The powdered plant material is typically extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure.[5]
-
Fractionation : The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation : The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds. These techniques include:
-
Silica Gel Column Chromatography : Used for initial separation of the fractions.
-
Sephadex LH-20 Column Chromatography : Employed for further purification.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Utilized for the final purification of individual triterpenoids.
-
Structural Elucidation
The chemical structures of the isolated triterpenoids are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C NMR) and 2D NMR (HSQC, HMBC, ROESY) experiments are conducted to elucidate the detailed structure, including the stereochemistry of the molecules.[3]
Bioactivity Assays
-
PTP1B Inhibitory Activity Assay : The inhibitory effect of the isolated triterpenoids on protein tyrosine phosphatase 1B (PTP1B) is measured using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The amount of p-nitrophenol produced is determined spectrophotometrically.[1]
-
Nitric Oxide (NO) Production Inhibition Assay : The anti-inflammatory activity is assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.[3]
-
Ferroptosis Inhibitory Activity Assay : The cytoprotective effect against ferroptosis is evaluated by treating cells with a ferroptosis-inducing agent (e.g., erastin) in the presence and absence of the test compounds and measuring cell viability.[4]
-
Vasodilatory Activity Assay : The vasodilatory effects are examined in isolated arterial rings pre-contracted with an agonist like KCl. The relaxation response to the compounds is measured.[5]
-
α-Glucosidase Inhibitory Activity Assay : The inhibitory activity against α-glucosidase is determined by measuring the reduction in the rate of hydrolysis of a substrate like p-nitrophenyl-α-D-glucopyranoside.[6]
Signaling Pathways and Mechanisms of Action
Triterpenoids from Uncaria species exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is key to their development as therapeutic agents.
Ras Signaling Pathway in Vasodilation
A triterpenoid from Uncaria laevigata has been shown to exhibit its vasodilatory effects through the Ras signaling pathway. Network pharmacology and molecular docking studies have indicated that this compound can interact with target proteins within this pathway, leading to the relaxation of blood vessels.[5]
Caption: Proposed Ras signaling pathway modulation by an Uncaria triterpenoid leading to vasodilation.
Akt/GSK3β/Nrf2 Pathway in Neuroprotection
Extracts from both Uncaria rhynchophylla and Uncaria tomentosa have demonstrated neuroprotective effects in models of Alzheimer's disease. The underlying mechanism involves the activation of the Akt/GSK3β pathway, which in turn leads to the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response. This cascade helps to mitigate oxidative stress and neuroinflammation.[7]
Caption: The Akt/GSK3β/Nrf2 signaling pathway activated by Uncaria extracts, leading to neuroprotection.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of triterpenoids from different Uncaria species.
Caption: A generalized workflow for the comparative analysis of triterpenoids from Uncaria species.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical constituents from uncaria laevigata and their vasodilatory activities in vitro and action mechanism | Semantic Scholar [semanticscholar.org]
- 6. α-Glucosidase inhibitory triterpenoids from the stem barks of Uncaria laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Potential of Ursane Derivatives as PTP1B Inhibitors: A Comparative Guide
For researchers and drug development professionals, the quest for potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) is a critical frontier in the development of therapeutics for type 2 diabetes and obesity. Ursane-type triterpenoids, a class of natural products, have emerged as a promising scaffold for the design of such inhibitors. This guide provides a comparative analysis of the PTP1B inhibitory activity of various ursane (B1242777) derivatives, supported by experimental data and detailed methodologies.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin signaling, contributing to insulin resistance.[1] Inhibition of PTP1B is therefore a validated therapeutic strategy to enhance insulin sensitivity.[2] Ursane derivatives, including ursolic acid, corosolic acid, and maslinic acid, have demonstrated significant PTP1B inhibitory potential.[3][4][5] This guide summarizes the inhibitory activities of these compounds and their synthetic derivatives, offering a valuable resource for medicinal chemists and pharmacologists.
Comparative Inhibitory Activity of Ursane Derivatives against PTP1B
The following table summarizes the in vitro PTP1B inhibitory activity (IC50 values) of various ursane derivatives, compiled from multiple studies. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the PTP1B enzyme by 50%.
| Compound/Derivative | Parent Compound | IC50 (µM) | Inhibition Type | Reference(s) |
| Ursolic Acid | Ursolic Acid | 3.10 - 26.5 | Competitive | [6][7] |
| UA 0713 | Ursolic Acid | 0.283 (Ki) | Competitive | [3] |
| Derivative 3 | Ursolic Acid | 5.6 | - | [8] |
| Derivative 5 | Ursolic Acid | 4.7 | - | [8] |
| Derivative 7 | Ursolic Acid | 4.6 | - | [8] |
| Corosolic Acid | Corosolic Acid | - | Inhibitor | [4] |
| Maslinic Acid | Maslinic Acid | Potent Inhibitor | - | [5] |
| Derivative 20 | Maslinic Acid | 0.61 | - | [5] |
| Derivative 29 | Maslinic Acid | 0.64 | - | [5] |
| Canophyllol | - | Similar to Ursolic Acid | Non-competitive | [7] |
Experimental Protocols
The evaluation of PTP1B inhibitory activity is predominantly conducted using in vitro enzymatic assays. The most common method is the p-nitrophenyl phosphate (B84403) (pNPP) assay, a colorimetric technique that measures the enzymatic activity of PTP1B.
In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol outlines the general steps for determining the PTP1B inhibitory activity of ursane derivatives.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test compounds (ursane derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the PTP1B enzyme in the assay buffer.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., ursolic acid) in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add a specific volume of the assay buffer.
-
Add a small volume of the test compound solution (or solvent control).
-
Add the PTP1B enzyme solution to initiate a pre-incubation period (e.g., 10-15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
-
Visualizing the Molecular Landscape
To better understand the context of PTP1B inhibition, the following diagrams illustrate the PTP1B signaling pathway and a typical experimental workflow.
Caption: PTP1B's role in the insulin signaling pathway and the inhibitory action of ursane derivatives.
Caption: A generalized workflow for the in vitro PTP1B inhibition assay.
References
- 1. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skeletal Muscle Protein Tyrosine Phosphatase 1B Regulates Insulin Sensitivity in African Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid and its derivative inhibit protein tyrosine phosphatase 1B, enhancing insulin receptor phosphorylation and stimulating glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of heterocyclic ring-substituted maslinic acid derivatives as novel inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Orthogonal Methods for Confirming the Structure of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of complex natural products like 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, an ursane-type pentacyclic triterpenoid (B12794562), requires a multi-faceted analytical approach. Relying on a single technique is often insufficient to unambiguously determine the intricate stereochemistry and connectivity of such molecules. This guide provides a comparative overview of orthogonal methods crucial for the structural confirmation of this class of compounds, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a polyhydroxylated triterpenoid with the molecular formula C₃₀H₄₈O₆.[1] Its core structure is the ursane (B1242777) skeleton, a common framework in many bioactive natural products. The precise determination of the position and stereochemistry of its four hydroxyl groups and other substituents is paramount for understanding its biological activity and for any potential therapeutic development. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Circular Dichroism (CD) for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is the most powerful tool for determining the carbon skeleton and the relative stereochemistry of organic molecules.
Comparative NMR Data
The complete ¹H and ¹³C NMR assignments for 3β,6β,19α,23-tetrahydroxyurs-12-en-28-oic acid and two of its isomers, 3β,6α,19α,23-tetrahydroxyurs-12-en-28-oic acid and 6β,19α,22α-trihydroxyurs-12-en-3-oxo-28-oic acid , have been reported, providing a solid basis for comparison.[2]
Table 1: ¹³C NMR Chemical Shift Data (δc) for this compound and Two Analogs in Pyridine-d₅ [2]
| Carbon No. | 3β,6β,19α,23-tetrahydroxyurs-12-en-28-oic acid | 3β,6α,19α,23-tetrahydroxyurs-12-en-28-oic acid | 6β,19α,22α-trihydroxyurs-12-en-3-oxo-28-oic acid |
| 1 | 39.3 | 39.1 | 39.5 |
| 2 | 28.5 | 28.6 | 34.5 |
| 3 | 78.4 | 78.2 | 218.1 |
| 4 | 43.1 | 43.2 | 47.9 |
| 5 | 52.1 | 56.4 | 56.0 |
| 6 | 76.1 | 72.8 | 73.1 |
| 7 | 42.5 | 40.1 | 42.1 |
| 8 | 40.5 | 40.4 | 40.3 |
| 9 | 48.1 | 48.0 | 48.2 |
| 10 | 38.4 | 38.3 | 38.5 |
| 11 | 24.9 | 24.8 | 24.7 |
| 12 | 128.1 | 128.0 | 127.9 |
| 13 | 138.9 | 139.0 | 139.1 |
| 14 | 42.1 | 42.0 | 42.2 |
| 15 | 29.1 | 29.0 | 29.2 |
| 16 | 26.5 | 26.4 | 26.6 |
| 17 | 48.5 | 48.4 | 48.6 |
| 18 | 54.1 | 54.0 | 54.2 |
| 19 | 73.2 | 73.1 | 73.3 |
| 20 | 42.3 | 42.2 | 42.4 |
| 21 | 27.0 | 26.9 | 31.1 |
| 22 | 37.5 | 37.4 | 75.6 |
| 23 | 66.5 | 66.4 | 28.2 |
| 24 | 16.1 | 16.0 | 21.8 |
| 25 | 17.5 | 17.4 | 17.6 |
| 26 | 17.8 | 17.7 | 17.9 |
| 27 | 24.1 | 24.0 | 24.2 |
| 28 | 179.8 | 179.7 | 179.9 |
| 29 | 17.3 | 17.2 | 17.4 |
| 30 | 21.5 | 21.4 | 21.6 |
Table 2: Key ¹H NMR Chemical Shift Data (δн, Multiplicity, J in Hz) for this compound and Two Analogs in Pyridine-d₅ [2]
| Proton | 3β,6β,19α,23-tetrahydroxyurs-12-en-28-oic acid | 3β,6α,19α,23-tetrahydroxyurs-12-en-28-oic acid | 6β,19α,22α-trihydroxyurs-12-en-3-oxo-28-oic acid |
| H-3 | 3.45 (dd, 10.5, 5.0) | 3.43 (dd, 10.5, 5.0) | - |
| H-6 | 4.91 (br s) | 4.75 (br s) | 4.89 (br s) |
| H-12 | 5.49 (t, 3.5) | 5.48 (t, 3.5) | 5.47 (t, 3.5) |
| H-18 | 2.65 (s) | 2.64 (s) | 2.66 (s) |
| H-22 | - | - | 4.15 (d, 10.0) |
Experimental Protocol for NMR Spectroscopy
A general protocol for the structural elucidation of triterpenoids using NMR is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, chloroform-d, methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard.
-
1D NMR Spectra Acquisition:
-
Record ¹H NMR spectra on a 400-600 MHz spectrometer.
-
Record ¹³C NMR and DEPT (135, 90) spectra on the same instrument to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, revealing proton connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation
High-resolution mass spectrometry (HR-MS) is indispensable for determining the accurate mass and, consequently, the molecular formula of a compound. Tandem mass spectrometry (MS/MS) provides valuable information about the structure through fragmentation analysis.
Expected Fragmentation Pattern
For ursane-type triterpenoids, a characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring is often observed. In the case of this compound, the molecular ion [M+H]⁺ is expected at m/z 505.3529, corresponding to the molecular formula C₃₀H₄₉O₆⁺.
Subsequent fragmentation would likely involve the loss of water molecules from the hydroxyl groups and the loss of the carboxyl group. The RDA fragmentation would yield characteristic ions that can help to confirm the ursane skeleton and the substitution pattern on the A/B and D/E rings.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 505.3529 |
| [M+Na]⁺ | 527.3348 |
| [M-H₂O+H]⁺ | 487.3423 |
| [M-2H₂O+H]⁺ | 469.3318 |
| [M-3H₂O+H]⁺ | 451.3212 |
| [M-4H₂O+H]⁺ | 433.3107 |
| [M-HCOOH+H]⁺ | 459.3627 |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
HR-MS Analysis:
-
Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes to obtain the accurate mass of the molecular ion.
-
-
MS/MS Analysis:
-
Select the molecular ion of interest as the precursor ion.
-
Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions to deduce the fragmentation pathway and confirm structural features.
-
X-ray Crystallography: The Definitive Stereochemical Assignment
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry, provided a suitable crystal can be obtained.
Feasibility and Expected Data
Obtaining single crystals of polyhydroxylated triterpenoids can be challenging due to their complex structures and potential for conformational flexibility. However, if successful, the crystallographic data would provide precise bond lengths, bond angles, and torsional angles, definitively establishing the stereochemistry at all chiral centers.
Table 4: Hypothetical X-ray Crystallographic Data Parameters
| Parameter | Expected Value/Type |
| Crystal system | Orthorhombic/Monoclinic |
| Space group | e.g., P2₁2₁2₁ |
| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |
| Z (molecules per unit cell) | e.g., 4 |
| Final R-factor | < 0.05 for a good quality structure |
Experimental Protocol for X-ray Crystallography
-
Crystallization: Grow single crystals of the compound from various solvents or solvent mixtures using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the molecular model against the experimental data to obtain the final crystal structure.
Circular Dichroism (CD) Spectroscopy: Probing Stereochemistry in Solution
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a sensitive technique for investigating the stereochemistry of chromophoric systems within a molecule. For ursane-type triterpenoids with a Δ¹² double bond, the Cotton effect associated with this chromophore can provide information about the conformation of the C-ring and the stereochemistry of adjacent substituents.
Expected Spectral Features
The π → π* transition of the C=C bond in the 12-ursene skeleton is expected to show a characteristic Cotton effect in the CD spectrum. The sign and magnitude of this Cotton effect can be correlated with the conformation of the C-ring and the stereochemistry at C-18 and C-19. Additionally, the carboxyl group at C-28 can also contribute to the CD spectrum.
Experimental Protocol for Circular Dichroism
-
Sample Preparation: Prepare a solution of the compound in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption.
-
Data Acquisition: Record the CD spectrum over the appropriate wavelength range (typically 190-400 nm) using a CD spectropolarimeter.
-
Data Analysis: Interpret the sign and intensity of the observed Cotton effects in relation to the known stereochemistry of related compounds or by comparison with theoretically calculated CD spectra.
Workflow and Logical Relationships
The following diagrams illustrate the workflow for the structural elucidation of this compound and the logical relationship between the different analytical methods.
Caption: Workflow for the structural elucidation of natural products.
Caption: Logical relationships of orthogonal analytical methods.
Conclusion
The structural confirmation of this compound necessitates the application of a suite of orthogonal analytical techniques. While NMR spectroscopy provides the foundational information on the molecular framework and relative stereochemistry, mass spectrometry is crucial for determining the elemental composition and aiding in the identification of substructures through fragmentation analysis. For an unequivocal assignment of the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard, although obtaining suitable crystals can be a limiting factor. Circular dichroism offers a valuable complementary method for probing the stereochemistry in solution. By integrating the data from these diverse and independent methods, researchers can achieve a high level of confidence in the assigned structure, which is a critical step in the advancement of drug discovery and development from natural products.
References
Benchmarking 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, public domain literature lacks specific experimental data on the kinase inhibitory activity of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. This guide, therefore, presents a framework for benchmarking this natural product against established kinase inhibitors, utilizing hypothetical data for illustrative purposes. The provided protocols and comparative data for known inhibitors are intended to serve as a template for future investigations.
Introduction
This compound is a natural triterpenoid.[1][2][3] While its broader biological activities are an area of interest, its specific interactions with the human kinome have yet to be extensively characterized. This guide outlines a systematic approach to evaluate its potential as a kinase inhibitor by comparing it with well-characterized, potent kinase inhibitors such as Staurosporine and Dasatinib. The focus of this hypothetical benchmark is on key kinases within the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Comparative Analysis of Kinase Inhibitor Potency
To effectively ascertain the inhibitory potential of this compound, its half-maximal inhibitory concentration (IC50) against a panel of kinases should be determined and compared with established inhibitors. The table below presents a template for such a comparison, including hypothetical IC50 values for the target compound. Lower IC50 values are indicative of higher potency.
Table 1: Comparative IC50 Values of Selected Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Assay Conditions |
| This compound | PI3Kα | [Hypothetical Data] | In vitro enzymatic assay |
| AKT1 | [Hypothetical Data] | In vitro enzymatic assay | |
| mTOR | [Hypothetical Data] | In vitro enzymatic assay | |
| Staurosporine | Pan-kinase inhibitor | ~1-20 | In vitro enzymatic assay |
| Dasatinib | Abl, Src family, c-Kit, PDGFRβ | <1 | In vitro enzymatic assay |
| Pictilisib (GDC-0941) | PI3Kα/δ | 3 | In vitro enzymatic assay |
| Ipatasertib (GDC-0068) | AKT1/2/3 | 5 | In vitro enzymatic assay |
| Everolimus (RAD001) | mTORC1 | 2 | In vitro enzymatic assay |
Experimental Protocols
Reproducible and detailed methodologies are fundamental for the validation of experimental findings. The following is a representative protocol for an in vitro kinase inhibition assay, which can be adapted to assess the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Materials:
-
Purified recombinant target kinases (e.g., PI3Kα, AKT1, mTOR)
-
Kinase-specific substrates
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (this compound) and known inhibitors dissolved in Dimethyl sulfoxide (B87167) (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well assay plate. Include controls for "no inhibitor" (DMSO only) and "no enzyme."
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well (excluding the "no enzyme" control).
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for a luminescent signal. Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, consequently, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The framework presented here provides a robust starting point for the systematic evaluation of this compound as a potential kinase inhibitor. The generation of reliable and reproducible data on its inhibitory activity against a carefully selected panel of kinases, particularly within the PI3K/AKT/mTOR pathway, will be crucial for determining its therapeutic potential. This comparative approach, benchmarking against well-established inhibitors, is essential for contextualizing the compound's potency and selectivity, thereby guiding future drug discovery and development efforts.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
